2-(Thiophen-3-yl)ethane-1-sulfonamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-3-ylethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2/c7-11(8,9)4-2-6-1-3-10-5-6/h1,3,5H,2,4H2,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECUDODUVQCJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Thiophene-Based Sulfonamides: Synthesis, Bioisosteric Design, and Therapeutic Applications
Abstract
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1] A key strategy in modern drug design involves the bioisosteric replacement of phenyl rings with heterocyclic scaffolds to modulate physicochemical and pharmacological properties. This guide provides an in-depth technical exploration of thiophene analogs of aryl sulfonamides, with a particular focus on their design rationale, synthetic pathways, structure-activity relationships (SAR), and diverse therapeutic applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the thiophene scaffold in the design of novel sulfonamide-based therapeutics.
Introduction: The Rationale for Thiophene Bioisosteres
The substitution of a benzene ring with a thiophene ring is a classic bioisosteric strategy in medicinal chemistry. Thiophene is considered a non-classical bioisostere of benzene; while it maintains aromaticity and a similar size, the presence of the sulfur heteroatom introduces significant changes in electronics and metabolic profile.[2] The sulfur atom's lone pair electrons contribute to the aromatic sextet, making the thiophene ring more electron-rich than benzene and generally more reactive towards electrophilic substitution.[2]
This modification can lead to several advantages:
-
Enhanced Potency: The electronic and conformational properties of the thiophene ring can lead to more favorable interactions with biological targets. Pioneering work as early as 1945 demonstrated that thiophene-2-sulfonamide was a more effective carbonic anhydrase inhibitor than its phenyl-based counterpart, sulfanilamide.[3][4]
-
Modulated Physicochemical Properties: The thiophene ring can alter a molecule's solubility, lipophilicity, and membrane permeability, which are critical for optimizing pharmacokinetic profiles.
-
Altered Metabolic Fate: Replacing a phenyl group can block or alter sites of metabolic oxidation (e.g., para-hydroxylation), potentially improving metabolic stability and reducing the formation of toxic metabolites.
-
Novel Intellectual Property: Creating thiophene analogs of existing drugs provides a pathway to new chemical entities with distinct patentability.
A prominent example of a drug class where this strategy is relevant is the phenylethanesulfonamides, such as the α1-adrenoceptor antagonist Tamsulosin, used in the treatment of benign prostatic hyperplasia.[5][6] The exploration of thiophene analogs in this and other sulfonamide scaffolds has unlocked new therapeutic potential across oncology, ophthalmology, and infectious diseases.
Synthetic Strategies for Thiophene Sulfonamides
The synthesis of thiophene sulfonamides requires a robust and flexible chemical methodology. The approach generally involves either the formation of the thiophene ring first, followed by sulfonation and derivatization, or the construction of the thiophene ring from precursors already containing the key functionalities.
Key Thiophene Ring Syntheses
The choice of synthesis for the core thiophene scaffold is dictated by the desired substitution pattern. The Gewald reaction is one of the most versatile and widely used methods.
-
Gewald Synthesis: This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base (e.g., morpholine or diethylamine).[7] It is particularly effective for producing 2-aminothiophenes, which are crucial starting materials for a variety of derivatives. The causality here lies in the reaction's ability to assemble a highly functionalized thiophene core in a single step from simple, readily available precursors.[7]
-
Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8] While effective, the harsh reaction conditions can limit its compatibility with sensitive functional groups.
General Synthesis Workflow
A common and logical pathway to synthesize diverse thiophene sulfonamide libraries involves the Gewald reaction followed by diazotization and subsequent functionalization, as this provides a versatile intermediate.
Caption: General synthetic workflow for thiophene sulfonamides.
Experimental Protocol: Synthesis of a 2-Amino-3-carbethoxy-4,5-dimethylthiophene
This protocol is a representative example of the Gewald synthesis, a self-validating system where the identity and purity of the product are confirmed spectroscopically.
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine 3-methyl-2-pentanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (50 mL).
-
Addition of Sulfur: To the stirred solution, add finely powdered elemental sulfur (0.1 mol).
-
Base Catalysis: Slowly add diethylamine (0.12 mol) dropwise over 30 minutes. The causality for the slow addition is to control the initial exotherm of the reaction. An ice bath can be used if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring. The crude product will precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities. Recrystallize the crude product from ethanol to yield the pure 2-aminothiophene derivative.
-
Characterization (Self-Validation): Dry the purified product under vacuum. Confirm its structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the desired compound has been synthesized before proceeding to the next step (e.g., sulfonylation).
Structure-Activity Relationship (SAR) Analysis
Understanding the SAR is critical for rationally designing potent and selective inhibitors. For thiophene sulfonamides, the key areas for modification are the thiophene ring itself and the sulfonamide nitrogen atom.
Caption: Key structural components influencing biological activity.
Substitutions on the Thiophene Ring
-
Position of the Sulfonamide: The sulfonamide group is typically placed at the 2- or 3-position of the thiophene ring. This placement is crucial as the sulfonamide is often the primary Zinc Binding Group (ZBG) in metalloenzymes like carbonic anhydrases.
-
Halogenation: The introduction of halogens, particularly chlorine, at the 5-position of the thiophene ring has been shown to significantly enhance anticancer activity. For instance, 2,5-Dichlorothiophene-3-sulfonamide demonstrated potent cytotoxicity against HeLa, MDA-MB231, and MCF-7 cancer cell lines.[9] This is likely due to a combination of electronic effects and the ability of the halogen to form specific interactions within the target's active site.
-
Bulky Substituents: Attaching larger groups, such as a benzothiazole moiety at the 4-position, has been used to develop inhibitors of cyclin-dependent kinase 5 (cdk5).[10][11] These extended structures can access additional binding pockets not occupied by simpler analogs, leading to novel target engagement.
Modifications of the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a versatile anchor.
-
Primary Sulfonamides (-SO₂NH₂): Unsubstituted sulfonamides are critical for inhibiting carbonic anhydrases, where the NH₂ group coordinates with the active site zinc ion.[3]
-
Substituted Sulfonamides (-SO₂NHR): Substituting one of the hydrogens on the sulfonamide nitrogen with various alkyl, aryl, or heterocyclic groups is a common strategy to modulate activity. This "tail" can extend into different regions of the enzyme active site, influencing both potency and selectivity.[12] In some anticancer sulfonamides, aryl group substitution on the sulfonamide nitrogen leads to potent activity.[13]
Pharmacological Properties and Therapeutic Applications
Thiophene sulfonamides are a privileged scaffold, demonstrating activity against a wide range of biological targets.
Carbonic Anhydrase (CA) Inhibition
This is the most extensively studied application of thiophene sulfonamides. Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of CO₂.[3] Inhibition of specific CA isoforms has therapeutic benefits in various diseases.[3][14]
-
Mechanism of Action: The sulfonamide group acts as a potent inhibitor by coordinating to the Zn²⁺ ion in the enzyme's active site, mimicking the transition state of the natural substrate. The thiophene ring forms favorable van der Waals and hydrophobic interactions within the active site cleft.[12]
Caption: Mechanism of carbonic anhydrase inhibition.
-
Therapeutic Uses:
-
Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, lowering intraocular pressure. Thiophene-2-sulfonamides have been developed as topically effective agents for this purpose.[15]
-
Cancer: Tumor-associated isoforms CA IX and XII are overexpressed in hypoxic tumors and contribute to acidification of the tumor microenvironment, promoting cancer progression. Selective inhibitors based on the thiophene sulfonamide scaffold are being investigated as anticancer agents.[13][14]
-
Table 1: Inhibitory Activity of Thiophene Sulfonamides against Carbonic Anhydrase Isoforms
| Compound Class | Target Isoform | Potency (Kᵢ or IC₅₀) | Therapeutic Application | Reference |
|---|---|---|---|---|
| 4-Substituted Thiophene-2-sulfonamides | hCA II | Nanomolar range | Ocular Hypotensive | [15] |
| Substituted Thiophene Derivatives | hCA IX / hCA XII | 0.069 µM - 0.092 µM | Anticancer |[14] |
Anticancer Activity
Beyond CA inhibition, thiophene sulfonamides have demonstrated broad anticancer effects through various mechanisms. A range of novel thiophene derivatives incorporating sulfonamide moieties have shown potent cytotoxic activities against cell lines like human breast cancer (MCF7).[13][16][17]
Table 2: Cytotoxicity of Novel Thiophene Sulfonamides against MCF7 Cell Line
| Compound ID | IC₅₀ (µmol L⁻¹) | Comparison to Doxorubicin (IC₅₀ = 32.00 µmol L⁻¹) | Reference |
|---|---|---|---|
| Compound 13 | 9.39 | More potent | [13][16] |
| Compound 9 | 9.55 | More potent | [13][16] |
| Compound 7 | 9.70 | More potent | [13][16] |
| Compound 6 | 10.25 | More potent | [13][16] |
| Compound 8 | 23.48 | Comparable activity |[13][16] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the anticancer activity of newly synthesized compounds. It is a self-validating system where results are compared against both negative (untreated) and positive (known drug) controls.
Step-by-Step Methodology:
-
Cell Culture: Plate human breast cancer cells (MCF7) in a 96-well microtiter plate at a density of 5 × 10³ cells/well in a suitable growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized thiophene sulfonamide compounds in DMSO. Perform serial dilutions in the growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium only (blank), cells with medium and DMSO (negative control), and cells treated with a standard drug like Doxorubicin (positive control). Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The causality is that viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Future Perspectives
The thiophene sulfonamide scaffold continues to be a highly productive platform for drug discovery. Future research will likely focus on several key areas:
-
Isoform-Selective Inhibitors: The development of inhibitors with high selectivity for specific enzyme isoforms (e.g., CA IX over CA II) remains a major goal to improve efficacy and reduce off-target side effects.
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., both a kinase and a carbonic anhydrase) is an emerging strategy for complex diseases like cancer.
-
Novel Therapeutic Areas: While the focus has been on cancer and glaucoma, the diverse biological activities suggest that these compounds could be explored for anti-inflammatory, anti-diabetic, and neurodegenerative disorders.[18][19]
By leveraging the principles of bioisosterism and rational drug design, thiophene analogs of phenylethanesulfonamide and other aryl sulfonamides will undoubtedly continue to yield novel and impactful therapeutic agents.
References
- Ponticello, G. S., et al. (1995). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry.
- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. Journal of Pharmaceutical Sciences, 73(3), 352-8.
- Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-31.
- Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. PubMed.
- Various Authors. (2023). Novel sulfonamides with thiophene and thiazole moieties as anti-breast cancer compounds. Frontiers in Chemistry.
- Howard, S., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5919-23.
- Ahmad, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5486.
- Al-Rashida, M., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Medicinal Chemistry.
- Ghorab, M. M., et al. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents.
- Howard, S., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors.
- Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6732.
- Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
- Akocak, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics.
- Sagratini, G., et al. (2010). Synthesis and α1-adrenoceptor antagonist activity of tamsulosin analogues.
- Al-Ghorbani, M., et al. (2023). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
- Sagratini, G., et al. (2010). Synthesis and α1-adrenoceptor antagonist activity of tamsulosin analogues. European Journal of Medicinal Chemistry, 45(12), 5800-7.
- Various Authors. (2021). Synthesis of thiophenes having the biologically active sulfonamide...
- El-Metwaly, A. M., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity.
- Fraga, C. A. M., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(9), 10112-10134.
- Angeli, A., et al. (2014). Click chemistry and triazole based carbonic anhydrase inhibitors. CORE.
- Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
- Staff, J. M. O. C. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry.
- Doltade, S. N. (2025). Synthesis of thiophene and Their Pharmacological Activity.
- Zhang, Y., et al. (2025). Discovery of Tamsulosin Derivatives with Shifted Selectivity from the α1-Adrenergic Receptor to ANO1 as Potent Antiosteoporotic Agents. Journal of Medicinal Chemistry.
- Hernandez-Perez, M., et al. (2024). Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. Journal of Pharmacy and Pharmacology.
- Molvi, K. I., et al. (2008). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 899-911.
- da Silva, A. C. S., et al. (2021).
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Methodological & Application
Using 2-(Thiophen-3-yl)ethane-1-sulfonamide in fragment-based drug discovery
Abstract
This guide details the experimental utility of 2-(Thiophen-3-yl)ethane-1-sulfonamide as a chemical probe and starting scaffold in Fragment-Based Drug Discovery (FBDD).[1][2] Belonging to the class of primary sulfonamide zinc-binding groups (ZBGs), this fragment is particularly validated for targeting metalloenzymes, including the Carbonic Anhydrase (CA) family and Matrix Metalloproteinases (MMPs) .[1][2] Unlike rigid aryl-sulfonamides, the ethyl linker in this molecule introduces rotational freedom, allowing the thiophene moiety to access hydrophobic sub-pockets distinct from those occupied by benzene isosteres. This note provides optimized protocols for biophysical screening (SPR, STD-NMR) and strategies for hit-to-lead evolution.
Part 1: Physicochemical Profile & Library Suitability[2]
Before initiating screening, the fragment's suitability for high-concentration biophysical assays must be verified. This molecule exemplifies the "Rule of Three" (Ro3) criteria essential for FBDD.
Table 1: Physicochemical Properties
| Property | Value | FBDD Implication |
| Molecular Weight | 191.27 Da | High Ligand Efficiency (LE): Leaves significant mass budget for optimization.[1] |
| cLogP | ~0.6 - 0.9 | Ideal Solubility: Low lipophilicity ensures solubility in PBS/DMSO at mM concentrations required for NMR/SPR. |
| H-Bond Donors | 2 (Sulfonamide NH2) | Key Interaction: Primary anchor to Zinc-bound hydroxide or active site residues.[1][2] |
| H-Bond Acceptors | 3 (O=S=O, Thiophene S) | Vector: Sulfonyl oxygens often accept H-bonds from backbone amides (e.g., Thr199 in CA-II).[1][2] |
| Rotatable Bonds | 3 | Entropy: The ethyl linker ( |
Part 2: Primary Screening Protocols
Weak affinity (
Protocol A: Surface Plasmon Resonance (SPR) for Weak Binders
Objective: Determine binding kinetics and steady-state affinity (
Materials:
-
Instrument: Biacore T200/8K or equivalent (high sensitivity).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.[1][2]4) + 3% DMSO (matched to sample).[2]
Step-by-Step Methodology:
-
Immobilization (Target Definition):
-
Solvent Correction (Critical):
-
Clean Screen (Aggregation Check):
-
Inject the fragment at a single high concentration (e.g., 200
M).[2] -
Pass Criteria: Binding profile must be "square-wave" (fast on/fast off). Slow dissociation or super-stoichiometric binding indicates aggregation/non-specific binding.
-
-
Affinity Determination:
Protocol B: Saturation Transfer Difference (STD) NMR
Objective: Validate binding in solution and map the ligand epitope (identify which protons contact the protein).
Materials:
-
Instrument: 500/600 MHz NMR with cryoprobe.
-
Sample: 10
M Protein (hCA-II) + 500 M Fragment (1:50 ratio) in buffer.[1][2]
Step-by-Step Methodology:
-
Sample Preparation:
-
Pulse Sequence Setup:
-
Data Acquisition:
-
Acquire interleaved scans (On/Off) to minimize drift artifacts. Total scans: ~256–512.
-
-
Analysis (Epitope Mapping):
-
Subtract spectra:
.[1][2][4] -
Interpretation:
-
Thiophene Protons: Expect strong STD signals if the ring sits in the hydrophobic pocket (Val121/Phe131 in hCA-II).
-
Ethyl Linker: Differential signal intensity here indicates the depth of burial.
-
Validation: If only the solvent peak appears, the fragment is not binding.
-
-
Part 3: Fragment Evolution Strategy
Once binding is confirmed, the fragment must be "grown" to increase potency.[2] The 2-(Thiophen-3-yl)ethane-1-sulfonamide scaffold offers distinct vectors for chemical elaboration.
Structural Biology Insight
In hCA-II, the sulfonamide (
-
Vector A (Thiophene C-2/C-5): These positions are electronically activated.[1][2] Growing here extends the molecule toward the "selective pocket" (hydrophobic region) to differentiate between CA isoforms (e.g., CA-IX vs CA-II).[1][2]
-
Vector B (Sulfonamide Nitrogen): Alkylation here usually destroys Zn-binding unless converting to a sulfamide (
), which is a viable strategy for CA inhibition.[1][2]
Workflow Visualization
The following diagram illustrates the FBDD pipeline and chemical evolution logic for this specific scaffold.
Figure 1: Fragment-to-Lead workflow. The thiophene scaffold serves as the core for Suzuki coupling (growing) or linker modification (rigidification) based on X-ray structural data.[1][2]
Part 4: Chemical Elaboration Protocols
To evolve the fragment, medicinal chemists should utilize the reactivity of the thiophene ring.
Reaction: C-H Activation / Bromination
-
Bromination: Treat 2-(Thiophen-3-yl)ethane-1-sulfonamide with NBS (N-Bromosuccinimide) in DMF.
-
Suzuki-Miyaura Coupling:
References
-
Erlanson, D. A., & Jahnke, W. (2016).[1][2] Fragment-based drug discovery: lessons and outlook. Wiley-VCH. (Standard text on FBDD principles and Ro3).
-
Nocentini, A., et al. (2020).[1][2] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry.[2] Link (Demonstrates the "tail" approach for sulfonamide evolution).[2]
-
Mayer, M., & Meyer, B. (2001).[1][2] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. Link (The foundational protocol for STD-NMR).[1][2]
-
Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link (Validates sulfonamides as the primary warhead for CA inhibition).[1][2]
-
Scott, A. D., et al. (2020).[1] Fragment-Based Drug Discovery for Disorders of the Central Nervous System.[5] Frontiers in Chemistry. Link (Discusses CNS penetration of small heteroaromatic fragments).[2]
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- 3. tandfonline.com [tandfonline.com]
- 4. ichorlifesciences.com [ichorlifesciences.com]
- 5. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
Application Notes & Protocols: A Researcher's Guide to the Synthesis of Primary Sulfonamides from Thiophene Precursors
Introduction: The Significance of Thiophene-Based Primary Sulfonamides
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. When functionalized with a primary sulfonamide (–SO₂NH₂), the resulting molecule often exhibits potent and specific biological activities.[1] This moiety is a key pharmacophore in a range of therapeutics, including carbonic anhydrase inhibitors used to treat glaucoma, diuretics, and anticonvulsants.[2][3] The primary sulfonamide group is a strong hydrogen bond donor and can act as a mimic of a carboxylate group, enabling it to interact with key active site residues in various enzymes.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the general procedures for synthesizing primary sulfonamides from thiophene precursors. It combines established, robust protocols with mechanistic insights and practical advice to streamline the synthetic workflow.
Synthetic Strategy Overview: The Chlorosulfonation-Amination Pathway
The most common and direct route to thiophene-based primary sulfonamides involves a two-step sequence:
-
Electrophilic Chlorosulfonation: The thiophene ring is reacted with a chlorosulfonating agent, typically chlorosulfonic acid (ClSO₃H), to install a sulfonyl chloride (–SO₂Cl) group.[4][5]
-
Amination: The resulting thiophenesulfonyl chloride is then reacted with an ammonia source, such as ammonium hydroxide, to form the desired primary sulfonamide.[6]
This well-established pathway is reliable for a range of simple and substituted thiophenes.
Caption: Simplified mechanism for the electrophilic chlorosulfonation of thiophene.
Step 2: Amination of 2-Thiophenesulfonyl Chloride
The resulting 2-thiophenesulfonyl chloride is a reactive electrophile. The lone pair of electrons on the nitrogen atom of ammonia (from ammonium hydroxide) attacks the electrophilic sulfur atom. This is followed by the elimination of a chloride ion to yield the primary sulfonamide. [6]
Protocol: Synthesis of 2-Thiophenesulfonamide
Materials:
-
Thiophene
-
Chlorosulfonic acid (ClSO₃H)
-
25% Ammonium hydroxide solution (NH₄OH)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent [7]* Ice
-
Deionized water
-
Filtration apparatus
-
Round-bottom flasks and reflux condenser
Safety Precautions:
-
Critical: Chlorosulfonic acid is extremely corrosive and reacts violently with water. [4]All operations involving this reagent must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Work on an ice bath to control the exothermic reaction.
-
Ammonium hydroxide has a strong, irritating odor. Ensure adequate ventilation.
Step-by-Step Methodology:
Part A: Synthesis of 2-Thiophenesulfonyl Chloride [7]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Place the flask in an ice/salt bath to cool to 0 °C.
-
Reagent Addition: Add chlorosulfonic acid (4 to 5 molar equivalents relative to thiophene) to the flask. [8]3. Slow Addition of Thiophene: Dissolve thiophene (1 equivalent) in an inert solvent like carbon tetrachloride. [7]Add this solution dropwise to the cold, stirring chlorosulfonic acid over 20-30 minutes, ensuring the temperature does not rise above 5-10 °C. [8]4. Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice. This step is highly exothermic and must be done with caution. The sulfonyl chloride will precipitate as a solid or oil.
-
Isolation: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-thiophenesulfonyl chloride is often used in the next step without further purification.
Part B: Synthesis of 2-Thiophenesulfonamide [6]
-
Reaction Setup: Place the crude 2-thiophenesulfonyl chloride (1 equivalent) in a round-bottom flask.
-
Amination: Add an excess of 25% ammonium hydroxide solution (approximately 12 equivalents). [6]3. Heating: Equip the flask with a reflux condenser and heat the mixture to 50 °C with stirring for several hours (e.g., 15 hours). [6]The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, filter the hot reaction mixture to remove any insoluble impurities. Wash the residue with a small amount of hot ammonium hydroxide solution.
-
Purification: Cool the filtrate in an ice bath to induce crystallization of the 2-thiophenesulfonamide. Collect the solid product by vacuum filtration. The product can be further purified by recrystallization from water to yield a white solid. [6][9]
Part 2: Characterization and Data
The final product should be characterized to confirm its identity and purity.
Table 1: Typical Characterization Data for 2-Thiophenesulfonamide [6]
| Analysis | Expected Result |
|---|---|
| Appearance | White solid |
| Melting Point | 145-146 °C |
| IR Spectrum (KBr, cm⁻¹) | ~3290, ~3224 (N-H stretching) |
| ¹H NMR (400 MHz, DMSO-d₆, δ) | 7.15 (dd, 1H), 7.55 (dd, 1H), 7.66 (s, 2H, NH₂), 7.85 (dd, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆, δ) | 127.3, 130.0, 131.1, 145.7 |
| Mass Spec (ESI⁻) | m/z 162 ([M-H]⁻) |
Table 2: Critical Parameters and Expected Outcomes
| Parameter | Recommendation | Rationale / Scientist's Note |
| Molar Ratio (ClSO₃H:Thiophene) | 4:1 to 6:1 | Using excess chlorosulfonic acid ensures complete conversion of the thiophene and acts as the solvent. [10] |
| Chlorosulfonation Temperature | 0-10 °C | The reaction is highly exothermic. Low temperature controls the reaction rate and minimizes the formation of undesired byproducts and degradation. [8] |
| Amination Temperature | 50 °C | Gentle heating drives the reaction to completion without significant decomposition of the product or starting material. [6] |
| Typical Yield | 70-80% | The overall yield for this two-step process is generally good to excellent. [6][10] |
Part 3: Alternative Synthetic Approaches
While the chlorosulfonation-amination route is the workhorse, other methods exist and may be advantageous for specific substrates or research goals.
-
From Thiols: Modern methods allow for the direct synthesis of sulfonamides from thiols and amines via oxidative coupling. [11][12]These reactions can offer milder conditions and broader functional group tolerance.
-
Suzuki Cross-Coupling: For synthesizing more complex, substituted thiophene sulfonamides, a common strategy involves the Suzuki cross-coupling of a bromo-thiophenesulfonamide precursor with various aryl boronic acids. [7]This allows for late-stage diversification of the thiophene scaffold.
-
Decarboxylative Sulfonylation: Recent advances have enabled the synthesis of sulfonyl chlorides, and subsequently sulfonamides, directly from carboxylic acids, offering a novel entry point from different starting materials. [13]
Conclusion
The synthesis of primary sulfonamides from thiophene precursors is a cornerstone reaction for the development of medicinally relevant compounds. The chlorosulfonation-amination sequence provides a robust and high-yielding pathway suitable for many applications. By understanding the underlying mechanisms and adhering to carefully controlled protocols, researchers can reliably access these valuable molecular building blocks. For more complex targets, exploration of modern cross-coupling and direct C-H functionalization methods can provide powerful alternative strategies.
References
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-
ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.... Retrieved from [Link]
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Wieland, S., et al. (2019). Sulfonamide synthesis through electrochemical oxidative coupling of amines and thiols. Organic Letters. Available at: [Link]
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Cremlyn, R.J., Swinbourne, F.J., & Shode, O.O. (n.d.). Chlorosulphonation of Thiophene and Furan-2-Carboxanilides. Journal of the Chemical Society of Pakistan. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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Borys, R., et al. (2025, February 5). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Royal Society Open Science. Retrieved from [Link]
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Bauer, J. O., & Oestreich, M. (2025, December 9). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition. Retrieved from [Link]
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Khalifa, M. E. (n.d.). Synthetic strategies and functional reactivity of versatile thiophene synthons. ResearchGate. Retrieved from [Link]
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Abdolmohammadi, S. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Semantic Scholar. Retrieved from [Link]
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Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Retrieved from [Link]
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Singh, S., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]
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Noreen, M., et al. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications. Retrieved from [Link]
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Wang, Y., et al. (n.d.). An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr. RSC Advances. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Nanomaterials Chemistry. (2024, March 17). Preparation of Aromatic Sulfonamides in the Presence of Reducing Agent Na2S2O3 and Magnetic Catalyst MNPs. Retrieved from [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
Fraser, A. C. (n.d.). Sulfonated All-Aromatic Polyamides for Water Purification. Carolina Digital Repository. Retrieved from [Link]
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ResearchGate. (2014, January 14). How to carry out a sulfonation reaction?. Retrieved from [Link]
-
Angeli, A., et al. (2017). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022, June 30). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. Retrieved from [Link]
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Chen, Y., et al. (2019, March 25). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ACS Publications. Retrieved from [Link]
-
Barham, J. P., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]
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Strategic Functionalization of the Thiophene Ring in 2-(Thiophen-3-yl)ethane-1-sulfonamide: Protocols and Mechanistic Insights
An Application Guide for Medicinal Chemists and Process Development Scientists
Abstract
The 2-(thiophen-3-yl)ethane-1-sulfonamide scaffold is a key heterocyclic motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The thiophene ring, an electron-rich aromatic system, provides multiple sites for chemical modification, enabling the fine-tuning of physicochemical properties, potency, and selectivity. This application note provides a comprehensive guide for researchers on the strategic functionalization of this core structure. We delve into three primary strategies: classical electrophilic aromatic substitution, modern palladium-catalyzed cross-coupling reactions, and atom-economical direct C-H activation. For each strategy, we provide detailed, field-proven protocols, explain the underlying mechanistic principles that govern regioselectivity, and offer guidance on reaction optimization and troubleshooting. This document is designed to empower researchers in drug discovery and development to efficiently explore and expand the chemical space around this valuable scaffold.
Foundational Principles: Reactivity of the 3-Substituted Thiophene Core
The synthetic strategy for modifying the thiophene ring in 2-(Thiophen-3-yl)ethane-1-sulfonamide is dictated by the inherent electronic properties of the heterocycle. Thiophene is an electron-rich aromatic ring, making it highly susceptible to electrophilic attack. The sulfur atom can stabilize an adjacent positive charge through resonance, making the α-positions (C2 and C5) significantly more reactive than the β-positions (C4).
The starting material possesses an ethanesulfonamide substituent at the C3 position. This alkyl group is weakly activating, further enhancing the electron density of the ring. Consequently, the regiochemical outcome of functionalization is highly predictable:
-
C2 Position: This is the most activated position for electrophilic substitution due to its α-relationship to the sulfur atom and proximity to the C3-substituent.
-
C5 Position: The other α-position, it is the second most likely site for substitution.
-
C4 Position: As a β-position, it is the least reactive towards electrophiles.
The following diagram illustrates the hierarchy of reactive sites on the core scaffold.
Caption: Predicted regioselectivity for electrophilic functionalization.
Strategy I: Electrophilic Aromatic Substitution (SEAr)
This classical approach leverages the innate high electron density of the thiophene ring to introduce new functional groups. It is often the most direct method for installing halogens or formyl groups, which serve as critical handles for subsequent modifications.
Regioselective C2-Bromination
Introducing a bromine atom at the most activated C2-position is a cornerstone of thiophene functionalization. This creates a versatile intermediate ripe for a wide array of cross-coupling reactions. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low concentration of electrophilic bromine, minimizing side reactions and ensuring high regioselectivity.
Causality Behind Experimental Choices:
-
Reagent: NBS is preferred over liquid bromine (Br₂) for its ease of handling and its ability to provide a controlled, slow release of the electrophile, which enhances selectivity for mono-bromination at the most reactive site.
-
Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF) are excellent solvents as they are polar enough to dissolve the starting material and NBS but are inert to the reaction conditions. Conducting the reaction in the dark prevents radical side reactions initiated by light.
-
Temperature: The reaction is typically run at room temperature or slightly below to maintain high C2-selectivity.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-(Thiophen-3-yl)ethane-1-sulfonamide (1.0 eq). Dissolve the solid in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Reagent Addition: Protect the flask from light by wrapping it in aluminum foil. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo derivative.
Self-Validation/Characterization:
-
¹H NMR: Expect the disappearance of the proton signal corresponding to the C2-position and a downfield shift of the remaining thiophene protons.
-
Mass Spectrometry: The mass spectrum should display a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).
Regioselective C2-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. The reaction utilizes a chloroiminium ion (the "Vilsmeier reagent"), generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), as the electrophile. This aldehyde product is a versatile intermediate for reductive amination, Wittig reactions, and oxidation to a carboxylic acid.
-
Vilsmeier Reagent Preparation: In a three-neck flask under an argon atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-(Thiophen-3-yl)ethane-1-sulfonamide (1.0 eq) in a minimal amount of anhydrous DMF or dichloroethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-6 hours. Monitor by TLC for the consumption of the starting material.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring. Then, add a saturated solution of sodium acetate or sodium hydroxide to neutralize the mixture to pH 7-8, which hydrolyzes the intermediate iminium salt to the aldehyde.
-
Work-up and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to obtain the desired aldehyde.
Self-Validation/Characterization:
-
¹H NMR: A new singlet should appear in the aromatic region (typically 9.5-10.0 ppm) corresponding to the aldehyde proton.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching band should be visible around 1670-1690 cm⁻¹.
Strategy II: Palladium-Catalyzed Cross-Coupling
With the halogenated intermediate (Protocol 2.1) in hand, a vast chemical space can be accessed using palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug discovery for their reliability and broad functional group tolerance.
Solvent selection for 2-(Thiophen-3-yl)ethane-1-sulfonamide recrystallization
APPLICATION NOTE: AN-2026-0215
Topic: Systematic Solvent Selection for the Recrystallization of 2-(Thiophen-3-yl)ethane-1-sulfonamide
Abstract
Recrystallization is a critical purification technique in pharmaceutical development, essential for achieving the high purity required for active pharmaceutical ingredients (APIs). The selection of an appropriate solvent system is the most crucial variable in developing a robust and reproducible recrystallization protocol. This application note provides a comprehensive guide for researchers and drug development professionals on the systematic selection of a solvent for the recrystallization of 2-(Thiophen-3-yl)ethane-1-sulfonamide. It outlines the theoretical considerations based on the molecule's structure, presents a detailed experimental workflow for solvent screening, and offers guidance on troubleshooting common issues.
Theoretical Considerations for Solvent Selection
The success of a recrystallization process hinges on the differential solubility of the target compound in a chosen solvent at elevated and ambient temperatures.[1] An ideal solvent should dissolve the compound completely at or near its boiling point but exhibit very low solubility upon cooling, thus maximizing the recovery of pure crystals.[2]
Physicochemical Profile of 2-(Thiophen-3-yl)ethane-1-sulfonamide
To select a suitable solvent, we must first analyze the structure of 2-(Thiophen-3-yl)ethane-1-sulfonamide.
-
Polarity: The molecule possesses both polar and nonpolar characteristics. The sulfonamide group (-SO₂NH₂) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[3] The thiophene ring, while aromatic, is generally considered nonpolar to weakly polar and contributes to the molecule's solubility in organic solvents.[4][5] This dual nature suggests that solvents of intermediate polarity, or solvent mixtures, may be effective.[6]
-
Hydrogen Bonding: The presence of the N-H and S=O bonds in the sulfonamide moiety allows for strong intermolecular hydrogen bonding. Solvents that can effectively compete for these hydrogen bonds (e.g., alcohols) are likely to be good candidates for dissolving the compound.[7]
-
Aromaticity: The thiophene ring can engage in π-π stacking interactions. Aromatic solvents might be effective but could also be too good at solvating the molecule, leading to poor recovery.
Based on this profile, we can predict that alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate) are promising candidates. Highly nonpolar solvents like hexanes are unlikely to be effective on their own but may serve as excellent anti-solvents.[8]
Experimental Workflow: Systematic Solvent Screening
A systematic approach is essential to efficiently identify the optimal solvent or solvent system. The following workflow guides the researcher from initial screening to a refined choice.
Caption: Workflow for systematic solvent selection.
Materials and Equipment
-
Crude 2-(Thiophen-3-yl)ethane-1-sulfonamide
-
Selection of candidate solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)
-
Test tubes or small vials (1-2 mL)
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
-
Microscope for crystal morphology analysis
Protocol: Single-Solvent Screening
This initial test quickly identifies promising solvents.[9]
-
Preparation: Place approximately 20-30 mg of the crude solid into a series of labeled test tubes.
-
Room Temperature Test: To each tube, add the candidate solvent dropwise (e.g., 0.2 mL at a time) while agitating. Observe the solubility. If the solid dissolves completely at room temperature, the solvent is too good and should be rejected for single-solvent use.[10]
-
Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube to the solvent's boiling point. Continue to add the solvent dropwise until the solid fully dissolves. Record the approximate volume of solvent used.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath for 15-30 minutes to maximize crystal formation.[6]
-
Observation: Observe the quantity and quality (e.g., well-defined needles, plates, or amorphous powder) of the crystals formed. A good solvent will yield a significant amount of crystalline material.
Protocol: Two-Solvent (Antisolvent) System Screening
This method is used when no single solvent provides the ideal solubility profile.[8]
-
Select a Pair: Choose a "good" solvent in which the compound is highly soluble at room temperature and a miscible "anti-solvent" in which the compound is poorly soluble.[11] Common pairs include ethanol/water, acetone/water, and ethyl acetate/heptane.[2]
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at room temperature.
-
Addition of Anti-Solvent: Slowly add the anti-solvent dropwise with constant swirling. Continue adding until the solution becomes persistently cloudy (turbid), indicating the onset of precipitation.[8]
-
Re-dissolution: Gently warm the solution until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly, as described in the single-solvent protocol.
-
Observation: Evaluate the resulting crystals for yield and morphology.
Illustrative Results and Analysis
The following table presents plausible, illustrative data from a solvent screening experiment for 2-(Thiophen-3-yl)ethane-1-sulfonamide to demonstrate the analysis process.
| Solvent | Solubility (25°C) | Solubility (Boiling) | Crystal Quality upon Cooling | Yield | Assessment |
| Water | Insoluble | Insoluble | N/A | 0% | Unsuitable |
| Heptane | Insoluble | Insoluble | N/A | 0% | Unsuitable (Potential Antisolvent) |
| Toluene | Sparingly Soluble | Soluble | Fine Needles | Moderate | Possible, but high boiling point |
| Ethyl Acetate | Soluble | Very Soluble | Small Plates | Low | Too soluble; consider for solvent pair |
| Acetone | Soluble | Very Soluble | Amorphous Powder | Low | Too soluble; rapid crash out |
| Isopropanol | Sparingly Soluble | Soluble | Well-defined Prisms | High | Excellent Candidate |
| Ethanol | Soluble | Very Soluble | Fine Needles | Low | Too soluble |
| Methanol | Very Soluble | Very Soluble | N/A | 0% | Unsuitable |
Interpreting Screening Results
-
Isopropanol (IPA): This solvent demonstrates the ideal characteristics: low solubility when cold and high solubility when hot.[2] This steep solubility curve allows for high recovery of the product. The formation of well-defined prisms suggests slow, ordered crystal lattice formation, which is excellent for impurity rejection.[1]
-
Ethyl Acetate / Acetone / Ethanol: These solvents are too effective at room temperature, meaning a significant portion of the product would be lost in the mother liquor, resulting in a poor yield.[12]
-
Heptane: While unsuitable as a primary solvent, its insolubility makes it an excellent candidate as an anti-solvent when paired with a more polar solvent like ethyl acetate or acetone.[8]
Caption: Relationship between solvent properties and outcomes.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used.[13]2. Solution is supersaturated. | 1. Boil off a portion of the solvent and allow it to cool again.[12]2. Scratch the inside of the flask with a glass rod or add a seed crystal.[13] |
| Oiling Out | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is cooling too rapidly.[13]3. High concentration of impurities. | 1. Select a lower-boiling point solvent.2. Reheat to dissolve the oil, add a small amount of extra solvent, and allow for slower cooling.[13]3. Consider a pre-purification step (e.g., column chromatography). |
| Low Yield | 1. Used an excessive amount of solvent.2. Premature crystallization during hot filtration.3. The chosen solvent is too good, even when cold.[12] | 1. Use the absolute minimum amount of hot solvent needed for dissolution.[8]2. Pre-heat the filtration funnel and flask.[6]3. Re-evaluate solvent choice or cool the filtrate to a lower temperature (ice bath). |
| Colored Crystals | Residual colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired product.[14] |
Conclusion and Best Practices
The selection of an appropriate solvent is paramount for the successful purification of 2-(Thiophen-3-yl)ethane-1-sulfonamide by recrystallization. Based on a theoretical analysis of the molecular structure and illustrative screening data, isopropanol emerges as a highly promising single solvent. For systems where a single solvent is inadequate, a two-solvent system such as ethyl acetate/heptane provides an effective alternative. A systematic, small-scale screening approach as outlined in this note saves time and material, leading directly to a scalable and efficient purification protocol. Always ensure slow cooling to promote the formation of large, pure crystals.[15]
References
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Ansari, F. L., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives. PMC. Retrieved February 15, 2026, from [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved February 15, 2026, from [Link]
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World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved February 15, 2026, from [Link]
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Solubility of Things. (n.d.). Thiophene. Retrieved February 15, 2026, from [Link]
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University of California, Irvine. (n.d.). Exp 2 - Crystallization. Retrieved February 15, 2026, from [Link]
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CCDC. (n.d.). Guide for crystallization. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved February 15, 2026, from [Link]
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University of Alberta. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization. Retrieved February 15, 2026, from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved February 15, 2026, from [Link]
-
University of York. (n.d.). Solvent Choice. Retrieved February 15, 2026, from [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 15, 2026, from [Link]
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PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Retrieved February 15, 2026, from [Link]
-
St. Olaf College. (n.d.). Recrystallization I. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved February 15, 2026, from [Link]
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Application Note & Protocol: Microwave-Assisted Synthesis of Thiophene Sulfonamide Derivatives
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient preparation of thiophene sulfonamide derivatives. Thiophene sulfonamides are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, including as antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved reaction profiles.[4][5][6] This document provides a detailed theoretical background, step-by-step experimental protocols, and essential characterization techniques for researchers, scientists, and drug development professionals.
Introduction: The Significance of Thiophene Sulfonamides and the Advent of Microwave Synthesis
Thiophene-containing scaffolds are privileged structures in drug discovery due to their diverse biological activities.[2][3] When functionalized with a sulfonamide moiety (-SO₂NR₂), these molecules exhibit a wide spectrum of pharmacological properties.[1][7] The synthesis of these derivatives is, therefore, a key focus in medicinal chemistry. Traditional synthetic methods often require long reaction times and harsh conditions, leading to lower yields and the formation of byproducts.[8]
Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, addressing many of the limitations of conventional heating.[5][8] By utilizing microwave energy, reactions that once took hours or days can often be completed in minutes.[4][5] This acceleration is due to the direct and efficient coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[9][10] This application note will explore the principles and practical application of MAOS for the synthesis of thiophene sulfonamide derivatives, providing a robust protocol for their preparation.
Mechanism and Rationale: The "Microwave Effect" in Sulfonamide Synthesis
The enhanced reaction rates observed in microwave chemistry are attributed to the unique heating mechanism. Unlike conventional heating, which relies on conduction and convection, microwave heating is a result of dielectric heating.[10] This process involves two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in the synthesis of sulfonamides, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating throughout the reaction mixture.[9][11]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field, creating an electric current. The resistance to this flow of ions results in the generation of heat.[10][12]
This rapid and localized heating can lead to temperatures far exceeding the solvent's boiling point in a sealed vessel, further accelerating the reaction rate.[5] This phenomenon, often referred to as the "microwave effect," is not due to any non-thermal effects but rather the consequence of highly efficient energy transfer.[9]
The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. In the context of thiophene sulfonamides, this can be achieved by reacting a thiophene sulfonyl chloride with an amine or, more commonly, by reacting an amino-thiophene with a sulfonyl chloride.
Experimental Protocol: Microwave-Assisted Synthesis of N-(Thiophen-2-yl)benzenesulfonamide
This protocol provides a representative example of the microwave-assisted synthesis of a thiophene sulfonamide derivative.
3.1. Materials and Equipment
| Reagent/Equipment | Specifications |
| 2-Aminothiophene | 98% purity |
| Benzenesulfonyl chloride | 99% purity |
| Pyridine | Anhydrous, 99.8% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Hydrochloric acid (HCl) | 1 M aqueous solution |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine | Saturated aqueous solution |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular |
| Microwave Synthesizer | e.g., CEM Discover, Biotage Initiator |
| 10 mL Microwave Reaction Vial | with snap cap and stirrer bar |
| Standard laboratory glassware | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
3.2. Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stirrer bar, dissolve 2-aminothiophene (1.0 mmol, 99 mg) in anhydrous dichloromethane (4 mL).
-
Addition of Base: Add anhydrous pyridine (1.2 mmol, 95 mg, 0.097 mL) to the solution.
-
Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 mmol, 194 mg, 0.14 mL) to the stirred solution at room temperature.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at 100 °C for 10 minutes with stirring. The pressure should be monitored and should not exceed the vessel's limit.
-
Reaction Quenching and Work-up: After cooling the reaction vessel to room temperature, quench the reaction by adding 1 M HCl (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(thiophen-2-yl)benzenesulfonamide.
dot
Caption: Experimental workflow for the microwave-assisted synthesis of N-(thiophen-2-yl)benzenesulfonamide.
Characterization and Analysis
The synthesized thiophene sulfonamide derivatives should be characterized using standard analytical techniques to confirm their structure and purity.[13][14]
| Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for aromatic protons of the thiophene and benzene rings, and a singlet for the NH proton.[15] |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the thiophene and benzene rings.[15] |
| FT-IR | Stretching vibrations for the N-H bond (around 3200-3400 cm⁻¹), S=O bonds of the sulfonamide group (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹, respectively), and C-S bond of the thiophene ring.[1] |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product.[16] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase microwave irradiation time or temperature. Ensure reagents are anhydrous. |
| Decomposition of starting material | Decrease microwave temperature. | |
| Side Product Formation | Reaction temperature too high | Lower the reaction temperature. |
| Presence of moisture | Use anhydrous solvents and reagents. | |
| Difficulty in Purification | Co-elution of impurities | Optimize the solvent system for column chromatography. |
Conclusion
Microwave-assisted synthesis is a powerful and efficient method for the preparation of thiophene sulfonamide derivatives.[17][18] The protocols outlined in this application note demonstrate the significant advantages of this technology, including rapid reaction times, high yields, and cleaner reaction profiles.[4][6] By leveraging the principles of microwave heating, researchers can accelerate the drug discovery and development process for this important class of therapeutic agents.[5][8]
References
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
-
Gadek, Z., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]
-
Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 4(12), 977-988. [Link]
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Bandyopadhyay, D., & Mukherjee, B. (2015). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Research & Reviews: Journal of Chemistry. [Link]
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De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids. Scribd. [Link]
-
Patil, S. A., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 837-843. [Link]
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Kumar, A., & Sharma, S. (2021). Microwave Assisted Synthesis: A New Technology in Drug Discovery. ResearchGate. [Link]
-
Ghassemi, S., & Fuchs, K. (n.d.). Microwave-Assisted Sulfamide Synthesis. Biotage. [Link]
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Sahu, P. K., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]
-
Sharma, H., et al. (2016). Role of Microwave in Pharmaceutical Sciences. ANU Books Publisher & Distributor. [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
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Singh, S., et al. (2018). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Thiophene Sulfonamides. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Al-dujaili, L. J., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34042-34060. [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. ACS Publications. [Link]
-
Ullah, A., et al. (2022). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids Supporting Information. AWS. [Link]
-
ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]
-
Madhan, B., et al. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thio-phene derivatives 5-(phenyl-sulfon-yl)-5,6-di-hydro-benzo[5][10]thieno[3,2- j]phenanthridine and (E)- N-{2-[2-(benzo[ b]thiophen-2-yl)ethenyl]phen-yl}- N-(prop-2-yn-1-yl)benzene-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 521–525. [Link]
-
Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. [Link]
-
Sharma, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 27-56. [Link]
-
Li, Y., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Li, B., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 22(12), 1164–1179. [Link]
-
ResearchGate. (n.d.). Microwave-assisted synthesis of biodegradable and antibacterial thiophene, furan and thiazole derivatives. ResearchGate. [Link]
-
Costa, D. G., et al. (2023). Microwave-assisted synthesis of a sulfonated carbon-based catalyst for efficient esterification of oleic acid into biodiesel. Catalysis Science & Technology, 13(19), 5626-5637. [Link]
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]
-
Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 26(02), 1045–1052. [Link]
-
ResearchGate. (n.d.). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. [Link]
-
Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288. [Link]
-
Ben-Aoun, Z., et al. (2023). Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. MDPI. [Link]
-
Shi, Y., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 24(18), 3338. [Link]
-
Pessoa-Mahana, H., et al. (2008). SOLVENT-FREE MICROWAVE SYNTHESIS OF 3-(4-BENZO[b]- THIOPHENE-2-CARBONYL) - LOCKSS. Heterocycles, 75(4), 863. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues of Thiophene Sulfonamides in DMSO and Water
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility of thiophene sulfonamides in dimethyl sulfoxide (DMSO) and water. Our goal is to equip you with the scientific rationale and practical steps to overcome common solubility challenges encountered during your experiments.
Introduction: The Challenge of Thiophene Sulfonamide Solubility
Thiophene sulfonamides are a significant class of compounds in medicinal chemistry, often serving as scaffolds for various therapeutic agents, including carbonic anhydrase inhibitors.[1][2] However, their typically aromatic and often crystalline nature can lead to significant solubility challenges, particularly in aqueous media, which is a critical factor for bioavailability and successful in vitro and in vivo assays.[3][4] This guide will address the nuances of dissolving these compounds in DMSO, a common solvent for stock solutions, and the subsequent issues that arise upon dilution into aqueous buffers.
Part 1: Troubleshooting Guide for Immediate Experimental Issues
This section is designed to provide immediate, actionable solutions to solubility problems you might be facing in the lab right now.
Issue 1: My Thiophene Sulfonamide Won't Dissolve in 100% DMSO.
Even in a powerful polar aprotic solvent like DMSO, some thiophene sulfonamides can be stubborn.[5] Here’s a systematic approach to tackle this.
Possible Causes & Step-by-Step Solutions:
-
Insufficient Solvent Volume: The concentration may be too high for the compound's intrinsic solubility in DMSO.
-
Low Kinetic Energy: The dissolution process may be slow at ambient temperature.
-
Action: Gently heat the solution. Use a water bath set to 30-40°C and vortex or sonicate the vial. Be cautious, as excessive heat can degrade some compounds.
-
-
Compound Purity and Form: Impurities or a specific polymorphic form can affect solubility.
-
Action: If possible, verify the purity of your compound. If you have access to different batches or forms (e.g., amorphous vs. crystalline), test their comparative solubility.
-
-
Water Contamination in DMSO: DMSO is highly hygroscopic. Absorbed water can decrease its solvating power for certain nonpolar compounds.[9]
-
Action: Use a fresh, sealed bottle of anhydrous DMSO. Store DMSO properly, tightly sealed and in a desiccator if possible.
-
Issue 2: My Compound Dissolves in DMSO but Precipitates Upon Dilution with Aqueous Buffer.
This is the most common and frustrating solubility issue. It occurs because the solvent environment abruptly changes from a favorable organic one to a largely unfavorable aqueous one.[10]
Troubleshooting Workflow:
Below is a workflow to diagnose and solve this common precipitation problem.
Caption: Troubleshooting workflow for DMSO stock precipitation.
Detailed Protocols for Key Steps:
-
Protocol 1: pH Adjustment
-
Determine the pKa of your thiophene sulfonamide if possible. The sulfonamide group is generally acidic.
-
Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the pKa.
-
Prepare your DMSO stock solution.
-
Add the DMSO stock to each buffer to the desired final concentration.
-
Visually inspect for precipitation immediately and after a set time (e.g., 30 minutes). The solubility of ionizable drugs can be significantly influenced by pH.[4][11]
-
-
Protocol 2: Co-Solvent Screening
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Prepare intermediate solutions by diluting the DMSO stock with various co-solvents (e.g., ethanol, propylene glycol, PEG 400) in a 1:1 ratio.
-
Add these 50:50 DMSO:co-solvent stock solutions to your aqueous buffer.
-
This method gradually reduces the polarity of the final solution, which can help keep hydrophobic compounds dissolved.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What physicochemical properties of thiophene sulfonamides contribute to their poor solubility?
A: The primary contributors are the thiophene ring and the overall molecular structure. Thiophene itself is a nonpolar aromatic compound with poor water solubility.[12][13] When incorporated into larger, often rigid and planar molecules, this hydrophobicity can be amplified.[12] The sulfonamide group can participate in hydrogen bonding, but if the rest of the molecule is large and nonpolar, this is often not enough to confer significant aqueous solubility.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity.[10] However, sensitive cell lines may show adverse effects at concentrations as low as 0.1%.[10] It is crucial to perform a DMSO tolerance control experiment for your specific cell line and assay duration.
Q3: Can freeze-thaw cycles of my DMSO stock solution cause precipitation?
A: Yes, freeze-thaw cycles can induce precipitation, especially in DMSO that has absorbed some water.[7][9] Water uptake into DMSO solutions can synergistically enhance compound precipitation when combined with freeze-thaw cycles.[9] To mitigate this, aliquot your DMSO stock into single-use vials to minimize the number of freeze-thaw cycles.
Q4: My compound seems to be an "oil" at the bottom of the tube instead of a precipitate. What does this mean?
A: This phenomenon, known as "oiling out," occurs when the compound melts but does not dissolve, or it forms a liquid phase that is immiscible with the solvent.[14] This can happen if the melting point of the compound is near the temperature of your experiment. To address this, you can try using a larger volume of solvent or selecting a solvent with a higher boiling point.[14]
Q5: What is the difference between kinetic and thermodynamic solubility, and which one am I measuring?
A: When you dissolve a compound in DMSO and then dilute it into an aqueous buffer, you are measuring kinetic solubility .[15] This is a measure of how quickly a compound precipitates from a supersaturated solution. Thermodynamic solubility , on the other hand, is the true equilibrium solubility of the solid compound in the buffer, determined by incubating the solid material with the buffer over an extended period (e.g., 24 hours).[16] Kinetic solubility is often higher than thermodynamic solubility but is more relevant for many high-throughput screening assays.[15][17]
Data Summary Table
| Property | Value/Observation | Implication for Solubility |
| Thiophene Core | Nonpolar, aromatic[12][13] | Contributes to poor aqueous solubility. |
| Sulfonamide Group | Can be acidic, H-bond donor/acceptor | Solubility can be pH-dependent.[4] |
| DMSO as a Solvent | Polar aprotic, hygroscopic[5] | Excellent for many stock solutions, but water absorption is a risk.[9] |
| Final DMSO % in Assays | Typically < 0.5%[10] | Drastic polarity shift upon dilution causes precipitation.[10] |
| Effect of Temperature | Increased T generally increases solubility | Gentle heating can aid dissolution.[4] |
Logical Relationships Diagram
This diagram illustrates the interplay of factors affecting the final solubility of a thiophene sulfonamide in an aqueous assay.
Caption: Factors influencing the aqueous solubility of compounds.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Thiophene Sulfonamides.
- BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Retrieved from [Link]
- Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- BenchChem. (2025). improving solubility of thiophene-based intermediates.
- Alfa Chemistry. (n.d.). CAS 110-02-1 Thiophene.
- Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Future Medicinal Chemistry, 2(1), 41-51.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
-
Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi : Journal of the Pharmaceutical Society of Japan, 122(3), 237–246. Retrieved from [Link]
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Jain, A., et al. (2017). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2017, 1-10. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with 4,9-Dimethylnaphtho[2,3-b]thiophene.
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
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Minimizing side reactions in thiophene-3-yl sulfonamide synthesis
Welcome to the technical support center for the synthesis of thiophene-3-yl sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. Thiophene-3-yl sulfonamides are a vital scaffold in medicinal chemistry, but their synthesis is often plagued by challenges, primarily related to regioselectivity and reaction control.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize side reactions and maximize the yield and purity of your target compounds.
Core Synthesis Pathways & Mechanistic Insights
The synthesis of thiophene-3-yl sulfonamides typically involves two key steps: the formation of a thiophene-3-sulfonyl chloride intermediate, followed by its reaction with a primary or secondary amine. The primary challenge lies in the first step: the regioselective installation of the sulfonyl chloride group at the C3 position of the thiophene ring.
Pathway 1: Direct Chlorosulfonation (The Challenge of Regioselectivity)
Direct chlorosulfonation of unsubstituted thiophene with an agent like chlorosulfonic acid (ClSO₃H) is the most direct approach. However, it is fraught with difficulties. Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The kinetic and thermodynamic preference for substitution is overwhelmingly at the C2 and C5 (α) positions, as the cationic sigma-complex intermediate is better stabilized by resonance involving the sulfur atom.[1][2]
This inherent reactivity profile means that direct chlorosulfonation of thiophene predominantly yields the undesired thiophene-2-sulfonyl chloride, with the desired 3-isomer as a minor product. Further complications include polysulfonation, leading to 2,4- or 2,5-disulfonylated byproducts, and decomposition (charring) of the thiophene ring under the harsh acidic conditions.[3]
Pathway 2: Synthesis via 3-Halothiophene Intermediates (The Preferred Route for Selectivity)
A more robust and selective strategy is to start with a thiophene ring that is pre-functionalized at the 3-position, most commonly with a halogen like bromine. 3-Bromothiophene is a commercially available and versatile starting material.[4][5] The strategy involves a lithium-halogen exchange followed by quenching with a suitable sulfur dioxide source.
This route leverages the high regioselectivity of the lithium-halogen exchange reaction, which occurs specifically at the site of the bromine atom. By forming the 3-thienyllithium intermediate, the subsequent reaction with an electrophile is locked into the desired C3 position, effectively bypassing the regioselectivity issues of direct electrophilic substitution.[6]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of thiophene-3-yl sulfonamides in a practical question-and-answer format.
Issue 1: My direct chlorosulfonation of thiophene gives a very low yield of the 3-sulfonyl chloride isomer.
-
Probable Cause: This is the expected outcome due to the inherent electronic properties of the thiophene ring. Electrophilic attack is kinetically favored at the more nucleophilic α-positions (C2 and C5) over the β-positions (C3 and C4).[1][7] DFT studies have confirmed that the α-carbon atom is preferred for electrophilic attack both kinetically and thermodynamically.[1]
-
Recommended Solution:
-
Adopt an Alternative Strategy: The most effective solution is to abandon the direct chlorosulfonation of unsubstituted thiophene. Utilize the 3-bromothiophene route outlined in Pathway 2 and the detailed protocol below. This is the industry-standard approach for obtaining clean, isomerically pure 3-substituted thiophenes.[6][8]
-
Use of Blocking Groups (Advanced): If you must proceed with a direct sulfonation approach on a substituted thiophene, consider temporarily blocking the reactive α-positions with removable groups like bromine or iodine. These can be selectively introduced and then later removed, for example, by reduction with zinc dust.[4][9]
-
Issue 2: The reaction mixture turned black and viscous during chlorosulfonation.
-
Probable Cause: This is charring, a common result of thiophene polymerization and decomposition under strongly acidic and exothermic conditions. It is often caused by:
-
The reaction temperature being too high.
-
Too rapid, non-portioned addition of the highly reactive chlorosulfonic acid.
-
-
Recommended Solution:
-
Strict Temperature Control: Maintain the reaction temperature at or below 0 °C throughout the addition of chlorosulfonic acid. An ice-salt or dry ice/acetone bath is recommended.
-
Slow, Dropwise Addition: Add the chlorosulfonic acid very slowly, dropwise, to a solution of the thiophene in a suitable inert solvent (e.g., dichloromethane) to dissipate the heat of reaction effectively.[10]
-
Stoichiometry: Use a minimal excess of chlorosulfonic acid. A large excess increases the likelihood of side reactions and decomposition.
-
Issue 3: I am observing significant amounts of a di-sulfonated byproduct.
-
Probable Cause: Thiophene is highly activated towards electrophilic substitution. Once the first sulfonyl group is added, the ring can still be reactive enough to undergo a second substitution, especially if excess sulfonating agent is used or the temperature is elevated. Chlorosulfonation of thiophene-2-sulfonyl chloride, for instance, yields a mixture of 2,4- and 2,5-bis-sulfonyl chlorides.[3]
-
Recommended Solution:
-
Control Stoichiometry: Use a carefully measured amount of chlorosulfonic acid (e.g., 1.0 to 1.1 equivalents) to minimize the chance of double addition.
-
Low Temperature: Conduct the reaction at low temperatures (e.g., -10 °C to 0 °C) to decrease the overall reaction rate and improve selectivity for monosubstitution.
-
Reverse Addition: Consider adding the thiophene solution slowly to the chlorosulfonic acid. This keeps the thiophene concentration low at all times, which can sometimes disfavor polysubstitution.
-
Issue 4: During the lithiation of 3-bromothiophene, I am getting low yields and my workup shows debrominated thiophene.
-
Probable Cause: This side reaction can occur if the 3-thienyllithium intermediate is protonated before it can react with your electrophile (SO₂). Potential proton sources include:
-
Recommended Solution:
-
Rigorous Anhydrous Technique: Ensure all glassware is flame- or oven-dried immediately before use. Use a freshly distilled, anhydrous grade of THF.
-
Low Temperature: Perform the lithium-halogen exchange at -78 °C. This temperature suppresses many side reactions, including proton transfer and potential ring-opening.[6]
-
Reagent Quality: Use a freshly titrated and reliable solution of n-butyllithium.
-
Order of Addition: Add the n-BuLi dropwise to the solution of 3-bromothiophene at -78 °C. Do not let the temperature rise during addition.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which is the best starting material for synthesizing thiophene-3-yl sulfonamides? A1: For regiochemical purity, 3-bromothiophene is the recommended starting material.[8] While direct sulfonation of thiophene is theoretically possible, it is practically challenging and leads to a mixture of isomers that are difficult to separate. Starting with 3-bromothiophene and using the lithiation pathway ensures the sulfonyl group is introduced exclusively at the 3-position.
Q2: How can I effectively monitor the progress of the amination reaction (sulfonyl chloride + amine)? A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting sulfonyl chloride, the amine, and the final sulfonamide product. The sulfonyl chloride is often more nonpolar than the resulting sulfonamide. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Q3: My final sulfonamide product is difficult to purify. What are some common impurities and how can I remove them? A3: Common impurities include unreacted amine, hydrolyzed sulfonyl chloride (sulfonic acid), and any isomeric sulfonamides if you used a direct sulfonation route.
-
Unreacted Amine: Can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).
-
Sulfonic Acid: Can be removed by washing with a dilute base solution (e.g., saturated sodium bicarbonate).
-
Isomeric Sulfonamides: These are often the most difficult to remove. Purification typically requires column chromatography on silica gel. If isomers are a persistent problem, it is a strong indication that you should switch to the 3-bromothiophene synthetic route.
Q4: Can I use Suzuki or other cross-coupling reactions in my synthesis? A4: Yes. Cross-coupling reactions are powerful tools for modifying the thiophene ring. For example, you could perform a Suzuki coupling on 2,5-dibromo-3-methylthiophene to introduce aryl groups selectively.[13] You could build a complex thiophene core first and then perform the sulfonation/amination sequence, provided the functional groups are compatible with the reaction conditions.
Data Presentation
Table 1: Regioselectivity in Electrophilic Substitution of Thiophene
| Position of Attack | Relative Stability of Intermediate | Major/Minor Product | Rationale |
| C2 (α-position) | More Stable | Major | The positive charge can be delocalized over three atoms, including the sulfur, leading to more resonance structures.[7] |
| C3 (β-position) | Less Stable | Minor | The positive charge is delocalized over only two carbon atoms; the sulfur atom does not participate directly in stabilizing the charge.[7] |
Visualizations (Diagrams)
Experimental Workflow: Preferred Synthesis of Thiophene-3-yl Sulfonamide
Caption: Decision tree for troubleshooting poor regioselectivity.
Detailed Experimental Protocol
Synthesis of Thiophene-3-sulfonyl Chloride via Lithiation of 3-Bromothiophene
This protocol is a generalized procedure based on established methods for the lithiation of 3-halothiophenes and subsequent quenching with electrophiles.[6]
Materials:
-
3-Bromothiophene (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq, e.g., 2.5 M solution)
-
Sulfuryl chloride (SO₂Cl₂) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Solution: To the flask, add 3-bromothiophene (1.0 eq) via syringe, followed by anhydrous THF to make a ~0.5 M solution.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the n-BuLi solution (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed.
-
Stirring: Stir the reaction mixture at -78 °C for 45-60 minutes to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: In a separate, dry syringe, take up sulfuryl chloride (1.2 eq). Add it dropwise to the reaction mixture at -78 °C. A precipitate may form.
-
Warming: After the addition is complete, stir the mixture at -78 °C for another hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.
-
Work-up: Carefully quench the reaction by pouring it into a beaker of ice water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude thiophene-3-sulfonyl chloride. The product can be used directly in the next step or purified by vacuum distillation if necessary.
General Procedure for Amination to form Thiophene-3-yl Sulfonamide
-
Setup: In a round-bottom flask, dissolve the crude or purified thiophene-3-sulfonyl chloride (1.0 eq) in an inert solvent like dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Add the desired amine (1.1 - 1.5 eq) followed by a base such as pyridine or triethylamine (1.5 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours, monitoring by TLC until the sulfonyl chloride is consumed.
-
Work-up and Purification: Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure thiophene-3-yl sulfonamide. [14]
References
-
Pearson Education. (n.d.). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. Retrieved from [Link]
-
ResearchGate. (2015). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. Retrieved from [Link]
- Google Patents. (2018). CN108929306B - Preparation method of 3-bromothiophene.
-
Khan, K. M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 53. [Link]
- Livingstone, R. (Ed.). (n.d.). Thiophene and Its Derivatives. In Rodd's Chemistry of Carbon Compounds. Elsevier.
-
Pearson Education. (n.d.). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Practice Problems. Retrieved from [Link]
- Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. (2022). Journal of Heterocyclic Chemistry.
-
ResearchGate. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Retrieved from [Link]
- Sisto, A., et al. (2018). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. Organic Letters.
- Ali, I., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(10), 834-854.
- N. D'Alessandro, et al. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. JCU Research Online.
-
ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide. Retrieved from [Link]
-
Electrophilic substitution on thiophene. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
- W.J. Smith, et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry, 9(5), 1257-1267.
-
ResearchGate. (2015). Can anyone suggest an easy and efficient method to purify thionylchloride? Retrieved from [Link]
- Gronowitz, S., & Raznikiewicz, T. (1962). 3-bromothiophene. Organic Syntheses, 42, 35.
- Ghorbani-Vaghei, R., & Malaeki, A. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(48), 30206-30225.
- Halogen Bonding in Halothiophene Building Blocks. (2018). Crystal Growth & Design.
- Khalifa, M. E. (2021). Synthetic strategies and functional reactivity of versatile thiophene synthons. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-562.
- Al-Majid, A. M., et al. (2021). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst.
- Adams, R., & Marvel, C. S. (1921). Thiophenol. Organic Syntheses, 1, 84.
- Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Harvard University.
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.
- Reddit. (2018).
-
Thiophene. (n.d.). Retrieved from [Link]
- Google Patents. (2005). EP1518859A1 - Process for the purification of thiophenes.
- Yamamoto, T. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. download.e-bookshelf.de [download.e-bookshelf.de]
- 3. The reactions of some thiophene sulfonyl derivatives (1981) | Richard J. Cremlyn | 11 Citations [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thiophene Ethyl Sulfonamide Production
A Guide for Research, Development, and Manufacturing Professionals
Welcome to the Technical Support Center for Thiophene Ethyl Sulfonamide Synthesis. This resource is designed to provide in-depth, experience-driven guidance to researchers and chemists encountering challenges in the synthesis and optimization of this critical structural motif. The following question-and-answer guide addresses common issues, with a focus on optimizing reaction times and improving overall yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to form the thiophene sulfonamide is extremely slow or appears to have stalled. What are the primary factors I should investigate to increase the reaction rate?
A1: Initial Diagnosis & Core Principles
A slow or stalled sulfonamide formation is one of the most common issues encountered. The reaction, which typically involves the coupling of a thiophene sulfonyl chloride with an appropriate amine, is a nucleophilic substitution reaction. The rate is fundamentally governed by the nucleophilicity of the amine, the electrophilicity of the sulfonyl chloride, steric hindrance, solvent effects, and temperature.
Troubleshooting Workflow & Optimization Strategy
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// Edges Start -> Temp [label="Initial Check"]; Temp -> Catalyst [label="If still slow"]; Catalyst -> Solvent [label="If no improvement"]; Solvent -> Concentration [label="If solubility is an issue"]; Concentration -> Reagent_Quality [label="Final Check"]; Reagent_Quality -> Success [label="Problem Solved"]; Temp -> Success [label="Problem Solved"]; Catalyst -> Success [label="Problem Solved"]; Solvent -> Success [label="Problem Solved"]; Concentration -> Success [label="Problem Solved"]; } dot Caption: A step-by-step workflow for diagnosing and resolving slow reaction rates.
Detailed Troubleshooting Steps:
-
Temperature Adjustment: The Arrhenius equation dictates that reaction rates increase with temperature.
-
Action: Cautiously increase the reaction temperature in 10-20°C increments. Many sulfonamide formations that are sluggish at room temperature proceed efficiently between 40-80°C.[1]
-
Causality: Increasing thermal energy provides molecules with the necessary activation energy to overcome the reaction barrier. Studies on sulfonamide degradation kinetics show a clear positive correlation between temperature and reaction rate constants.[2]
-
Caution: Monitor the reaction closely by TLC or LCMS for the appearance of degradation products or side-reactions, which can also be accelerated at higher temperatures.[3][4]
-
-
Solvent Selection: The solvent plays a critical role in stabilizing transition states.
-
Action: If your reaction is in a non-polar solvent (like toluene or THF), consider switching to a more polar, aprotic solvent such as Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF).
-
Causality: The transition state of the reaction has significant charge separation. Polar aprotic solvents can stabilize this charged intermediate without solvating the amine nucleophile as strongly as protic solvents, thus accelerating the reaction.
-
-
Base/Catalyst Optimization: An appropriate base is crucial for scavenging the HCl byproduct.
-
Action: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present. For sluggish reactions, consider adding a catalytic amount (1-10 mol%) of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).
-
Causality: The base prevents the protonation of the starting amine, which would render it non-nucleophilic. DMAP acts by first reacting with the sulfonyl chloride to form a highly reactive pyridinium intermediate, which is then more susceptible to attack by the amine.
-
Q2: I'm observing significant side-product formation, which is complicating purification and lowering my yield. What are the most likely side-reactions and how can I mitigate them?
A2: Identifying and Preventing Common Side-Reactions
Side-product formation is often a result of reactant degradation, secondary reactions of the product, or reactions involving the thiophene ring itself.
Common Side-Products and Mitigation Strategies
| Side-Reaction | Probable Cause | Recommended Mitigation Strategy |
| Dimerization/Polymerization | Excessively high temperatures or prolonged reaction times. The product aldehyde can be unstable. | Reduce reaction temperature. Monitor reaction closely and quench as soon as the starting material is consumed. Use the crude product immediately in the next step if possible.[5] |
| Hydrolysis of Sulfonyl Chloride | Presence of water in the reaction mixture (solvents, reagents, or atmosphere). | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Oxidation of Thiophene Sulfur | Use of harsh oxidizing conditions in a preceding step or during the sulfonylation. | Employ mild and selective reagents. If oxidation is suspected, ensure starting materials are pure before proceeding.[5][6] |
| Double Sulfonylation of Amine | For primary amines (R-NH2), reaction with a second molecule of sulfonyl chloride is possible. | Use a slight excess of the amine relative to the sulfonyl chloride. Add the sulfonyl chloride slowly (dropwise) to the solution of the amine to maintain a low instantaneous concentration of the electrophile. |
Experimental Protocol: Baseline Synthesis of N-ethyl-thiophene-2-sulfonamide
This protocol provides a validated starting point for optimization.
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add thiophene-2-sulfonyl chloride (1.0 eq).
-
Solvent: Dissolve the sulfonyl chloride in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).
-
Reagents: Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0°C in an ice bath.
-
Addition: Slowly add a solution of ethylamine (1.1 eq) in DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LCMS.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q3: Can I use a catalyst to specifically accelerate the sulfonylation of my thiophene derivative?
A3: Leveraging Catalysis for Enhanced Reaction Rates
Yes, specific catalysts can significantly improve reaction times, particularly in challenging cases involving sterically hindered or electronically deactivated substrates.
Catalyst Options for Sulfonylation
-
Nucleophilic Catalysts (e.g., DMAP, PPY): As mentioned, these are highly effective for general sulfonamide synthesis. They operate by forming a more reactive intermediate with the sulfonyl chloride.
-
Metal Catalysts: While less common for simple sulfonamide formation, certain metal catalysts, particularly copper-based systems, have been shown to be effective in specific contexts of sulfonyl group transfer.[1] For instance, Cu(MeCN)4BF4 has been used in reactions involving sulfonyl groups, demonstrating that metal catalysis can be a viable, albeit more specialized, route.[1]
-
Phase-Transfer Catalysts (PTC): In biphasic reaction systems (e.g., aqueous/organic), a PTC like tetrabutylammonium bromide (TBAB) can be used to shuttle reactants across the phase boundary, accelerating the reaction.[7] This is particularly useful if one of your reactants has limited solubility in the primary reaction solvent.
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// Nodes ThioSO2Cl [label="Thiophene-SO2Cl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DMAP [label="DMAP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="[Thiophene-SO2-DMAP]+ Cl-", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124", tooltip="Highly Reactive Intermediate"]; Amine [label="R-NH2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Thiophene-SO2-NHR", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ThioSO2Cl -> Intermediate [label="+ DMAP"]; Intermediate -> Product [label="+ R-NH2"]; Product -> DMAP [label="- HCl\n(Regenerates Catalyst)"]; } dot Caption: Simplified catalytic cycle using DMAP to accelerate sulfonamide formation.
References
-
Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. Green Chemistry (RSC Publishing). Available at: [Link]
-
Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. PubMed. Available at: [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available at: [Link]
-
Degradation kinetics of six sulfonamides in hen eggs under simulated cooking temperatures. Journal of the Serbian Chemical Society. Available at: [Link]
- Method for synthesizing 2-thiophene ethylamine.Google Patents.
-
Copper-Catalyzed Intramolecular Carbocyclization/1,2-Migration Reaction of Allenols To Access Substituted 2-Sulfonyl Carbazoles. Organic Letters (ACS Publications). Available at: [Link]
-
Effect of various temperature and time of deep frying on sulfonamide residues in chicken meat-balls. ResearchGate. Available at: [Link]
-
Thiophene undergoes electrophilic substitution: nitration, sulfonation, halogenation, Friedel-Crafts acylation etc. Der Pharma Chemica. Available at: [Link]
-
Thiophene - Wikipedia. Wikipedia. Available at: [Link]
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- 3. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. CN101885720A - A kind of synthetic method of 2-thienylethylamine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Crystallographic Guide to Thiophene-Based Sulfonamides for Drug Discovery Professionals
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, renowned for its role in a multitude of therapeutic agents. The thiophene moiety, a bioisostere of the benzene ring, offers a unique electronic and steric profile that can be leveraged to fine-tune the pharmacological properties of drug candidates. This guide delves into the critical aspect of solid-state characterization for this class of compounds, focusing on the crystal structure of 2-(thiophen-3-yl)ethane-1-sulfonamide and its clinically relevant counterparts.
A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the crystal structure of 2-(Thiophen-3-yl)ethane-1-sulfonamide has not yet been reported . This absence of empirical data underscores the importance of the experimental methodologies detailed herein for any future development of this compound. The determination of a molecule's three-dimensional structure is paramount, as it dictates key physicochemical properties such as solubility, stability, and bioavailability, and critically influences its interaction with biological targets.
This guide will proceed by presenting a comparative analysis of three well-characterized, structurally related sulfonamides that have found clinical success, primarily as carbonic anhydrase inhibitors for the treatment of glaucoma. By examining the crystal structures of Acetazolamide , Brinzolamide , and Dorzolamide , we can glean valuable insights into the conformational preferences, intermolecular interactions, and packing motifs that are likely to be relevant for 2-(thiophen-3-yl)ethane-1-sulfonamide.
The Imperative of Crystal Structure in Drug Development
The precise arrangement of atoms in a crystalline solid, its crystal structure, is a fundamental determinant of a drug's behavior. For researchers and drug development professionals, an early and thorough understanding of the solid-state properties of a new chemical entity (NCE) is not merely academic—it is a critical step in de-risking a development program. A molecule's crystal packing influences:
-
Polymorphism: The existence of multiple crystalline forms of the same compound, each with different physical properties.
-
Solubility and Dissolution Rate: Directly impacting bioavailability and formulation strategies.
-
Stability: Affecting shelf-life and degradation pathways.
-
Hygroscopicity: The tendency to absorb moisture from the air.
-
Mechanical Properties: Such as tabletability and flowability, which are crucial for manufacturing.
Therefore, the elucidation of the crystal structure through single-crystal X-ray diffraction (SC-XRD) is considered the gold standard for solid-state characterization.
Comparative Crystallographic Analysis of Alternative Sulfonamides
To provide a framework for understanding the potential solid-state chemistry of 2-(thiophen-3-yl)ethane-1-sulfonamide, we will examine the crystallographic data of three prominent sulfonamide drugs.
Acetazolamide
A foundational carbonic anhydrase inhibitor, Acetazolamide features a 1,3,4-thiadiazole ring. Its crystal structure reveals a dense network of hydrogen bonds, primarily involving the sulfonamide group and the amide functionality. These interactions are key to its crystal packing and relatively low aqueous solubility.
Brinzolamide
Brinzolamide is a more complex thiophene-containing sulfonamide. Its crystal structure is characterized by a unique bilayer arrangement driven by hydrogen bonding between the sulfonamide group, a secondary amine, and a methoxy oxygen atom[1][2]. This intricate network of interactions contributes to its specific solid-state properties.
Dorzolamide
The following table summarizes the key crystallographic parameters for these comparator compounds.
| Parameter | Acetazolamide | Brinzolamide [1][2][4] | Dorzolamide [3] |
| Molecular Formula | C₄H₆N₄O₃S₂ | C₁₂H₂₁N₃O₅S₃ | C₁₀H₁₆N₂O₄S₃ |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁ | P2₁2₁2₁ |
| a (Å) | 8.835 | 9.698 | 8.049 |
| b (Å) | 7.424 | 8.8127 | 10.311 |
| c (Å) | 14.814 | 10.133 | 16.981 |
| α (°) | 90 | 90 | 90 |
| β (°) | 114.71 | 92.248 | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 882.8 | 866.4 | 1408.8 |
| Z | 4 | 2 | 4 |
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a novel crystal structure, such as that of 2-(thiophen-3-yl)ethane-1-sulfonamide, would follow a well-established experimental workflow. The causality behind each step is crucial for obtaining high-quality, publishable data.
Step 1: Crystal Growth
-
Objective: To obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in all dimensions) with minimal internal defects.
-
Methodology:
-
Solvent Selection: A solubility screen is performed to identify a solvent or solvent system in which the compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.
-
-
Rationale: Slow crystal growth is essential to minimize the formation of defects and to allow the molecules to order themselves into a well-defined lattice.
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount a suitable single crystal on a diffractometer and collect a complete set of diffraction data.
-
Methodology:
-
A single crystal is selected under a microscope and mounted on a cryoloop.
-
The mounted crystal is placed on the goniometer head of the diffractometer and flash-cooled in a stream of liquid nitrogen to minimize thermal motion and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Rationale: Cryo-cooling enhances the quality of the diffraction data by reducing atomic vibrations. A complete dataset is collected by rotating the crystal through a range of angles to capture all unique reflections.
Step 3: Structure Solution and Refinement
-
Objective: To determine the arrangement of atoms in the unit cell and refine this model against the experimental data.
-
Methodology:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.
-
-
Rationale: The refinement process improves the accuracy of the atomic positions and provides a final model that is in good agreement with the experimental data.
Visualization of Comparator Molecular Structures
The following diagrams illustrate the molecular structures of the comparator sulfonamides, highlighting their key functional groups.
Conclusion
While the crystal structure of 2-(thiophen-3-yl)ethane-1-sulfonamide remains to be elucidated, this guide provides a comprehensive framework for its future characterization. By understanding the crystallographic properties of related, clinically successful sulfonamides such as Acetazolamide, Brinzolamide, and Dorzolamide, researchers can anticipate the potential solid-state behaviors of this novel compound. The detailed experimental protocol for single-crystal X-ray diffraction serves as a practical roadmap for obtaining the critical structural data that will undoubtedly be a prerequisite for any further development of 2-(thiophen-3-yl)ethane-1-sulfonamide as a potential therapeutic agent. The scientific community awaits the empirical determination of this structure to complete the picture for this promising class of molecules.
References
-
Zheng, H., & Lou, B. (2016). Crystal structure of Brinzolamide: a carbonic anhydrase inhibitor. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 692–695. [Link]
-
PubChem. (n.d.). Brinzolamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Zheng, H., & Lou, B. (2016). Crystal structure of Brinzolamide: a carbonic anhydrase inhibitor. Acta Crystallographica Section E: Crystallographic Communications, 72(5), 692-695. [Link]
-
Gudipati, R., Nagendra, M., & Nangia, A. (2007). Dorzolamide hydrochloride: an antiglaucoma agent. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 2), o108–o110. [Link]
Sources
- 1. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dorzolamide Hydrochloride | C10H17ClN2O4S3 | CID 6918132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dorzolamide hydrochloride: an antiglaucoma agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Carbonic Anhydrase Inhibition by Thiophene Sulfonamide Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory effects of novel thiophene sulfonamide derivatives on carbonic anhydrase (CA) isoforms. As a class of metalloenzymes crucial to numerous physiological processes, carbonic anhydrases are significant therapeutic targets.[1][2] Thiophene-based sulfonamides have emerged as a promising chemotype, demonstrating potent and sometimes selective inhibition of these enzymes.[3][4][5] This document outlines the essential in vitro experimental workflows, from initial screening to detailed kinetic characterization and selectivity profiling, ensuring data integrity and reproducibility.
The Scientific Imperative: Why Rigorous Validation Matters
The sulfonamide moiety is a well-established zinc-binding group (ZBG) that anchors inhibitors to the catalytic zinc ion in the active site of carbonic anhydrases.[6][7] The thiophene ring and its substitutions offer a versatile scaffold for exploring structure-activity relationships (SAR) to enhance potency and achieve isoform selectivity.[3][4] However, preliminary findings of inhibitory activity must be substantiated through a systematic and multi-faceted validation process. This guide emphasizes a logical progression of experiments designed to build a comprehensive and defensible dataset for any novel thiophene sulfonamide inhibitor.
Phase 1: Foundational In Vitro Characterization - The Esterase Activity Assay
For initial screening and determination of half-maximal inhibitory concentration (IC50), a colorimetric assay measuring the esterase activity of carbonic anhydrase is a practical and high-throughput starting point.[8][9] This assay leverages the ability of CA to hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, into the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically.[8][9] The rate of this reaction is proportional to the enzyme's activity, and a decrease in this rate in the presence of an inhibitor allows for the calculation of its IC50.[8]
Experimental Protocol: IC50 Determination via Esterase Activity
Objective: To determine the concentration of a thiophene sulfonamide derivative required to inhibit 50% of the enzymatic activity of a specific carbonic anhydrase isoform (e.g., hCA II).
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA I, hCA II)
-
Thiophene sulfonamide derivatives and a standard inhibitor (e.g., Acetazolamide)
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400-405 nm
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified CA enzyme in the assay buffer.
-
Dissolve the thiophene sulfonamide derivatives and the standard inhibitor in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Prepare a working solution of the p-NPA substrate in a water-miscible organic solvent like acetonitrile.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Create a serial dilution of the inhibitor and the standard, typically covering a wide concentration range (e.g., from nanomolar to micromolar). Add these dilutions to the respective wells.
-
Include control wells:
-
Enzyme Control (100% activity): Contains enzyme and buffer but no inhibitor.
-
Inhibitor Control (background): Contains the highest concentration of inhibitor and buffer but no enzyme.
-
Solvent Control: Contains the enzyme, buffer, and the same concentration of solvent used for the inhibitors to account for any solvent effects.
-
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time (kinetic mode).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Data Presentation: Comparative IC50 Values
| Compound | hCA I IC50 (nM) | hCA II IC50 (nM) |
| Acetazolamide (Standard) | 985.8[9] | 12[11] |
| Thiophene Derivative 1 | Experimental Data | Experimental Data |
| Thiophene Derivative 2 | Experimental Data | Experimental Data |
This table should be populated with your experimental findings.
Phase 2: Probing the Physiological Reaction - The CO2 Hydration Assay
While the esterase assay is excellent for screening, the physiologically relevant function of carbonic anhydrase is the reversible hydration of carbon dioxide.[12][13] Therefore, it is crucial to validate the inhibitory potential of promising compounds using a CO2 hydration assay. The stopped-flow spectrophotometry method is the gold standard for studying the kinetics of this rapid reaction.[13][14][15][16] This technique allows for the rapid mixing of the enzyme and a CO2-saturated solution, with the resulting pH change monitored in real-time using a pH indicator.[13][14]
Workflow for CO2 Hydration Assay
Caption: Workflow for determining CA inhibition via stopped-flow CO2 hydration assay.
Experimental Protocol: Determination of Inhibition Constant (Ki) and Mechanism
Objective: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) of a thiophene sulfonamide derivative.
Materials:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase isoform
-
Thiophene sulfonamide derivative
-
Buffer solution (e.g., HEPES or TRIS)
-
pH indicator (e.g., phenol red)
-
CO2 gas and deionized water
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a solution containing the CA enzyme, the pH indicator, and the buffer.
-
Prepare a second solution of CO2-saturated water by bubbling CO2 gas through chilled deionized water.
-
Prepare various concentrations of the inhibitor.
-
-
Stopped-Flow Measurement:
-
The two solutions are rapidly mixed in the stopped-flow instrument.
-
The hydration of CO2 produces protons, causing a decrease in pH, which is detected as a change in the absorbance of the pH indicator.
-
The initial rate of the reaction is measured.
-
This process is repeated with varying substrate (CO2) concentrations and a fixed inhibitor concentration.
-
The entire set of experiments is then repeated for several different fixed inhibitor concentrations.
-
-
Data Analysis and Interpretation:
-
The initial rates are plotted against the substrate concentration to generate Michaelis-Menten plots for each inhibitor concentration.
-
These data are then transformed into a Lineweaver-Burk plot (1/rate vs. 1/[substrate]).
-
The pattern of the lines on the Lineweaver-Burk plot reveals the mechanism of inhibition.
-
The inhibition constant (Ki) is then calculated from these plots. A lower Ki value indicates a more potent inhibitor.[17]
-
Phase 3: The Critical Importance of Selectivity Profiling
The human carbonic anhydrase family comprises at least 15 isoforms with diverse physiological roles.[18] For many therapeutic applications, particularly in oncology where CA IX and XII are targets, selectivity over ubiquitous isoforms like CA I and II is crucial to minimize off-target effects.[11][19][20][21] Therefore, it is essential to determine the inhibitory activity of your thiophene sulfonamide derivatives against a panel of relevant CA isoforms.
Comparative Selectivity Data
The selectivity of an inhibitor is quantified by comparing its Ki or IC50 values against the target isoform versus off-target isoforms.[11][18]
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity Ratio (hCA II / hCA IX) |
| Acetazolamide (Standard) | 250[11] | 12[11] | 25[11] | 5.7[11] | 0.48[11] |
| Thiophene Derivative 1 | Exp. Data | Exp. Data | Exp. Data | Exp. Data | Calculated |
| Thiophene Derivative 2 | Exp. Data | Exp. Data | Exp. Data | Exp. Data | Calculated |
This table should be populated with your experimental findings across a panel of CA isoforms.
Bridging In Vitro Data with In Silico Predictions
Molecular docking and other computational methods can provide valuable insights into the binding mode of thiophene sulfonamide derivatives within the active site of different CA isoforms.[4][22] These in silico studies can help to rationalize the observed SAR and selectivity profiles, guiding the design of next-generation inhibitors. For instance, docking studies can reveal key interactions between the thiophene scaffold and amino acid residues in the hydrophobic and hydrophilic regions of the active site, which can explain differences in potency and selectivity among isoforms.[4]
Logical Relationship of Validation Steps
Caption: Logical progression for the comprehensive validation of CA inhibitors.
Conclusion
The validation of carbonic anhydrase inhibition by novel thiophene sulfonamide derivatives requires a systematic and rigorous approach. By progressing from high-throughput esterase assays to detailed kinetic studies using stopped-flow spectrophotometry and comprehensive selectivity profiling, researchers can build a robust data package. Integrating these experimental findings with in silico modeling provides a powerful strategy for understanding structure-activity relationships and rationally designing more potent and selective inhibitors for therapeutic development. This guide provides the foundational workflows and scientific rationale to ensure the generation of high-quality, reproducible, and impactful data in the field of carbonic anhydrase inhibitor discovery.
References
- Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Elsevier.
- Application Note: Determining the IC50 of Inhibitors for Human Carbonic Anhydrase II. BenchChem.
- Application Note: Performing a Stopped-Flow CO2 Hydr
- Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classific
- A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers.
- Stopped-flow spectrophotometry to measure carbonic anhydrase activity...
- Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega.
- Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Taylor & Francis Online.
- Validating the Inhibitory Potential of (S)-3-(Thiophen-2-ylthio)butanoic Acid Derivatives as Carbonic Anhydrase Inhibitors. BenchChem.
- 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Unknown Source.
- In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II.
- Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Royal Society Publishing.
- Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. PubMed.
- Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Deriv
- Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. PubMed.
- Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzym
- assessing the selectivity of inhibitors for carbonic anhydrase IX over other CA isozymes. BenchChem.
- Validating the Selectivity of Novel Carbonic Anhydrase IX Inhibitors: A Compar
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC.
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
- Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. PubMed.
- Kinetics of carbonic anhydrase-inhibitor complex formation. Comparison of anion- and sulfonamide-binding mechanisms.
- Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. PubMed.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
- Carbonic Anhydrase Inhibitors: Sulfonamides Incorporating Furan-, Thiophene- And Pyrrole-Carboxamido Groups Possess Strong Topical Intraocular Pressure Lowering Properties as Aqueous Suspensions. PubMed.
- A kinetic analysis of carbonic anhydrase inhibition. SemOpenAlex.
- A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors. BenchChem.
- Carbonic Anhydrase Activity Assay. Protocols.io.
- Carbonic anhydrase Inhibitors (IC50, Ki).
- A kinetic analysis of carbonic anhydrase inhibition. PubMed.
- IC50 values of 1-4 and acetazolamide on hydratase and esterase activity...
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Unknown Source.
- IC50 Determin
- Thienothiopyran-2-sulfonamides: a novel class of water-soluble carbonic anhydrase inhibitors. Journal of Medicinal Chemistry.
- Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). PubMed.
Sources
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. courses.edx.org [courses.edx.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
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- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profiling: Infrared Absorption of Sulfonamide and Thiophene Moieties
Executive Summary
In medicinal chemistry, distinguishing between sulfonamide pharmacophores and thiophene bioisosteres is critical for structural validation. While both moieties contain sulfur, their vibrational modes differ fundamentally due to hybridization and dipole moment vectors. This guide provides a rigorous comparison of their infrared (IR) signatures, offering experimental protocols to resolve overlapping bands in complex pharmaceutical solids.
Key Takeaway: The diagnostic "fingerprint" of a sulfonamide relies on the strong
Part 1: Mechanistic Principles
To interpret the spectra accurately, one must understand the causality behind the absorption peaks.
The Sulfonamide Group ( )
The sulfonamide group is an intense IR absorber due to the high polarity of the sulfur-oxygen bonds.
- Stretching: The sulfur atom is hypervalent, creating two distinct stretching vibrations: asymmetric (higher energy) and symmetric (lower energy). These are the most reliable diagnostic peaks.
- Vibrations: Depending on substitution (primary vs. secondary), the N-H stretch provides information on hydrogen bonding networks in the crystal lattice.
The Thiophene Ring ( )
Thiophene is a five-membered aromatic heterocycle.[1] Unlike the localized bonds in sulfonamides, thiophene exhibits ring currents.
-
Ring Breathing: The C=C and C-C bonds vibrate as a coupled system. Because sulfur is a heavy atom (mass 32.06) compared to carbon, it dampens specific ring vibrations, shifting them to lower frequencies compared to benzene.
-
-Hydrogen Sensitivity: The hydrogens adjacent to the sulfur (
-position) are more acidic and show distinct OOP bending vibrations compared to -hydrogens.
Part 2: Comparative Spectral Analysis
The following tables synthesize data from standard spectroscopic libraries and recent pharmaceutical analyses.
Table 1: Primary Diagnostic Peaks (Sulfonamide vs. Thiophene)
| Feature | Sulfonamide ( | Thiophene (Substituted) | Mechanistic Cause |
| Primary Identifier | Ring Breathing | Dipole moment vs. Ring strain | |
| Wavenumber | 1330 – 1370 cm⁻¹ | 1400 – 1540 cm⁻¹ | Bond order & Reduced mass |
| Intensity | Strong, Sharp | Medium to Weak | Polarity difference |
| Secondary Identifier | C-H OOP Bend | Symmetry vs. H-environment | |
| Wavenumber | 1150 – 1180 cm⁻¹ | 690 – 850 cm⁻¹ | S-O bond strength vs. Aromatic sub. pattern |
| Intensity | Strong, Sharp | Strong | Rigid lattice vibrations |
| Interference Risk | Nitro groups ( | Benzene OOP, C-Cl stretch | Overlapping regions |
Table 2: Distinguishing from Common Alternatives
A common challenge in drug development is distinguishing these groups from structural analogues.
| Analyte | Differentiating Peak | Location (cm⁻¹) | Notes |
| Sulfonamide | N-H Stretch | 3200 – 3400 | Primary ( |
| Alternative: Sulfone | Absent | N/A | Sulfones ( |
| Thiophene | C-H Stretch | 3050 – 3120 | Weak, often appears as a shoulder above 3000 cm⁻¹. |
| Alternative: Benzene | Ring Stretch | ~1600 & 1500 | Benzene "breathing" doublet is higher energy than thiophene. |
Critical Insight: In "Sulfa drugs" (e.g., Sulfamethoxazole), the sulfonamide peaks are dominant. If the molecule contains both a sulfonamide and a thiophene, the thiophene C=C stretches (1400-1500 cm⁻¹) often appear in the "window" between the sulfonamide
asymmetric (1350 cm⁻¹) and amide/phenyl peaks (1600 cm⁻¹).
Part 3: Experimental Protocol (Self-Validating)
For pharmaceutical solids, the choice between Attenuated Total Reflectance (ATR) and Transmission (KBr) is pivotal.
Method Selection Matrix
-
Choose ATR if: High throughput is required; sample is a polymorph sensitive to pressure; quantitative pathlength is not critical.
-
Choose KBr if: Highest resolution is needed (resolving close doublets); sample is limited (<2 mg); library matching against transmission databases.
Standard Operating Procedure: High-Resolution FTIR (KBr Method)
Objective: Obtain a spectrum with Signal-to-Noise (S/N) ratio > 500:1 for structural confirmation.
-
Desiccation: Dry Potassium Bromide (KBr) powder at 110°C for 2 hours to remove hygroscopic water (interferes with N-H region).
-
Dilution: Mix 1–2 mg of analyte with 200 mg KBr (1% w/w).
-
Validation: Concentration > 2% causes "bottoming out" (absorbance > 1.5), distorting peak shapes.
-
-
Grinding: Grind in an agate mortar for 2 minutes.
-
Why? Particle size must be smaller than the IR wavelength (approx 2–10 µm) to minimize Christiansen scattering effects (sloping baseline).
-
-
Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes.
-
Visual Check: The pellet must be transparent, not milky.
-
-
Acquisition:
-
Resolution: 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is needed to resolve thiophene splitting).
-
Scans: 32 or 64.
-
-
Background Correction: Run a blank KBr pellet to subtract atmospheric
(2350 cm⁻¹) and .
Workflow Visualization
The following diagram outlines the experimental decision process for maximizing spectral quality.
Figure 1: Decision workflow for FTIR sample preparation to ensure spectral fidelity.
Part 4: Diagnostic Logic (Peak Assignment)
When analyzing a spectrum of a potential drug candidate containing these groups, use this logic flow to confirm identity.
Figure 2: Logical decision tree for distinguishing Sulfonamide and Thiophene signatures.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
NIST Chemistry WebBook. (2023). Infrared Spectrum of Benzenesulfonamide. National Institute of Standards and Technology. [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.
-
Specac Application Notes. (2023). KBr Pellets vs. ATR for Pharmaceutical Analysis. Specac Ltd. [Link]
-
Uno, T., Machida, K., & Hanai, K. (1966).[3] Infrared spectra of sulfonamide derivatives. Chemical and Pharmaceutical Bulletin, 14(7), 756-762.[3] [Link]
Sources
Reference standards for 2-(Thiophen-3-yl)ethane-1-sulfonamide analysis
An In-Depth Technical Guide to the Establishment of Reference Standards and Comparative Analysis of Analytical Methodologies for 2-(Thiophen-3-yl)ethane-1-sulfonamide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs), intermediates, or impurities is the bedrock of reliable data. This guide provides a comprehensive framework for the analytical control of 2-(Thiophen-3-yl)ethane-1-sulfonamide, a molecule of interest within the thiophene-sulfonamide chemical class. Given that this is not a widely commercialized compound with readily available pharmacopeial reference standards, this document focuses on the principles of establishing a qualified in-house standard and developing robust, fit-for-purpose analytical methods.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring that the methodologies described are scientifically sound and meet rigorous standards for accuracy and reliability.[1][2][3][4]
The Critical Role of a Reference Standard
An analytical reference standard is a highly purified and well-characterized substance used as a measurement base. Its primary purpose is to confirm the identity, purity, and strength of a sample. For a novel or non-compendial substance like 2-(Thiophen-3-yl)ethane-1-sulfonamide, a two-step process is typically required: sourcing a high-purity batch and then qualifying it as a primary reference standard.
Physicochemical Properties and Sourcing
-
Chemical Name: 2-(Thiophen-3-yl)ethane-1-sulfonamide
-
Molecular Formula: C₆H₉NO₂S₂
-
Molecular Weight: 191.27 g/mol
-
Structure:

Initial sourcing from chemical suppliers may yield material of varying purity levels. It is imperative to procure the highest quality available and subject it to rigorous in-house characterization.
In-House Qualification of a Primary Reference Standard
When a certified reference material (CRM) from a national metrology institute or pharmacopeia is unavailable, a candidate material must be thoroughly characterized to serve as an in-house primary standard. This process establishes an unbroken chain of traceability and ensures the validity of all subsequent analytical measurements.
Comparative Guide to Analytical Methodologies
The choice of analytical method depends on the intended purpose: routine quality control, trace-level impurity analysis, or quantification in a complex matrix. We will compare the two most relevant chromatographic techniques for 2-(Thiophen-3-yl)ethane-1-sulfonamide.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the quintessential method for assay and purity determination in pharmaceutical analysis due to its robustness, precision, and cost-effectiveness. The thiophene ring provides a suitable chromophore for UV detection.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is selected due to the predicted moderate polarity of the analyte, offering a balanced retention mechanism based on hydrophobic interactions.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is chosen to suppress the ionization of the sulfonamide group, ensuring a single, sharp peak shape. Acetonitrile is a common organic modifier that provides good peak resolution and lower backpressure compared to methanol.
-
Detection: A photodiode array (PDA) detector is superior to a single-wavelength UV detector as it allows for the assessment of peak purity and selection of the optimal detection wavelength (λ-max) for maximum sensitivity.
Detailed Experimental Protocol (Proposed):
-
Instrumentation: HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA, 200-400 nm, with quantification at λ-max (estimated ~235 nm).
-
Injection Volume: 5 µL.
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the qualified reference standard in a 50:50 mixture of acetonitrile and water. Prepare working standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the same diluent to a target concentration of 0.5 mg/mL.
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as determining trace-level impurities, quantification in biological matrices, or stability studies, LC-MS/MS is the gold standard. It provides structural confirmation and can distinguish the analyte from co-eluting matrix components.
Causality Behind Experimental Choices:
-
Ionization: Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules like sulfonamides, minimizing in-source fragmentation. Both positive and negative modes should be screened, but positive mode is often successful for compounds containing nitrogen.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. It involves selecting a specific precursor ion (matching the analyte's molecular weight) and a specific product ion (from its fragmentation), creating a highly specific and sensitive analytical transition.
Detailed Experimental Protocol (Proposed):
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column & Mobile Phase: Same as the HPLC-UV method, or a faster UHPLC equivalent (e.g., 50 mm x 2.1 mm, <2 µm particle size) with adjusted flow rates.
-
Ion Source Parameters (To be optimized):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150 °C
-
Desolvation Gas Flow & Temp: ~800 L/hr, ~400 °C
-
-
MS/MS Parameters (To be optimized):
-
Precursor Ion (Q1): m/z 192.0 (for [M+H]⁺)
-
Product Ion (Q3): A stable, high-intensity fragment ion determined by infusion and fragmentation of the reference standard.
-
Collision Energy: Optimized to maximize the product ion signal.
-
-
Sample Preparation: May require a more extensive cleanup like Solid-Phase Extraction (SPE) to remove interfering matrix components (e.g., salts, proteins) that can cause ion suppression.
Method Validation: A Trust-Building Framework
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] The validation parameters are defined by the ICH Q2(R1) guideline.[2][3][4]
Sources
Safety Operating Guide
Navigating the Safe Handling of 2-(Thiophen-3-yl)ethane-1-sulfonamide: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: An Evidence-Based Approach
While specific toxicological data for 2-(Thiophen-3-yl)ethane-1-sulfonamide is not available, an analysis of its structural motifs—a thiophene ring and a sulfonamide group—allows for a presumptive hazard assessment. The analogous compound, Thiophene-2-sulfonamide, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. The thiophene moiety itself is a flammable liquid and can cause irritation to the skin, eyes, and respiratory tract upon exposure[3][4][5]. Therefore, it is prudent to handle 2-(Thiophen-3-yl)ethane-1-sulfonamide with the assumption that it possesses similar hazardous properties.
Presumptive Hazards:
-
Skin Irritant: May cause redness, itching, and inflammation upon contact.
-
Eye Irritant: May cause serious eye irritation, potentially leading to damage if not addressed promptly.
-
Respiratory Tract Irritant: Inhalation of dust or aerosols may irritate the nose, throat, and lungs[1][2][4].
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures (e.g., weighing, dissolution, reaction), and the potential for aerosol generation[6].
Personal Protective Equipment (PPE): Your Primary Barrier Against Exposure
A multi-layered approach to personal protection is crucial to minimize the risk of exposure. The selection of appropriate PPE should be based on the specific tasks being performed.
| Task | Required Personal Protective Equipment |
| Weighing and Handling of Solid Compound | Nitrile gloves, safety glasses with side shields or chemical splash goggles, and a laboratory coat. All handling of the solid should be conducted in a certified chemical fume hood to prevent inhalation of fine particulates. |
| Preparation of Solutions | Nitrile gloves, chemical splash goggles, and a laboratory coat. Perform this task in a well-ventilated area, preferably within a chemical fume hood. |
| Running Reactions and Work-up | Nitrile gloves (consider double-gloving for extended operations), chemical splash goggles, a face shield if there is a splash hazard, and a flame-resistant laboratory coat. All reactions should be conducted within a chemical fume hood. |
It is imperative to inspect all PPE for integrity before use and to replace it immediately if compromised. [7] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing[6].
Workflow for PPE Selection and Use
Caption: Workflow for selecting and using PPE when handling 2-(Thiophen-3-yl)ethane-1-sulfonamide.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of accidental exposure and ensures a safe working environment.
A. Preparation and Area Inspection:
-
Verify that a certified chemical fume hood is in proper working order.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.
-
Clear the workspace of any unnecessary equipment or chemicals to prevent clutter and potential cross-contamination.
-
Assemble all necessary equipment for the experiment (e.g., glassware, spatulas, magnetic stir bars) before handling the chemical.
B. Weighing the Solid Compound:
-
Don the appropriate PPE: laboratory coat, nitrile gloves, and safety glasses or goggles.
-
Perform all weighing operations within a chemical fume hood to contain any airborne particles.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
Handle the compound gently to minimize the generation of dust.
-
After weighing, carefully transfer the compound to the reaction vessel.
-
Clean any spills on the balance or surrounding area immediately with a damp cloth, ensuring the cloth is disposed of as contaminated waste.
C. Dissolution and Reaction:
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Conduct all reactions within a chemical fume hood, with the sash at the lowest practical height.
-
Use appropriate clamps and supports to secure all glassware.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists[8].
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. It is crucial to remove contact lenses if present and easy to do so. Seek immediate medical attention[5][6].
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[2].
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[2].
-
Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department[3].
Disposal Plan: Responsible Waste Management
All waste containing 2-(Thiophen-3-yl)ethane-1-sulfonamide, including contaminated PPE, weighing paper, and absorbent materials, must be treated as hazardous waste.
-
Segregation: Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with other incompatible waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(Thiophen-3-yl)ethane-1-sulfonamide."
-
Storage: Store the waste container in a designated satellite accumulation area, away from heat and sources of ignition[3][4].
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.
By adhering to these guidelines, researchers can safely handle 2-(Thiophen-3-yl)ethane-1-sulfonamide, fostering a secure and productive research environment.
References
- Benchchem. Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide.
- Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET THIOPHENE.
- National Institutes of Health, PubChem. 2-Thiophenesulfonamide.
- Unknown. Chemical Safety: Personal Protective Equipment.
- Unknown. Laboratory Safety Guidelines.
- Benchchem. 2,3,5-Tribromothieno[3,2-b]thiophene safety and handling guidelines.
- NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
- Fisher Scientific. SAFETY DATA SHEET.
- Spectrum Chemical. SAFETY DATA SHEET.
- PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline.
- Unknown. The Evolving Role of Personal Protective Equipment in Biopharmaceutical Manufacturing.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- ChemicalBook. Thiophene-2-sulfonamide - Safety Data Sheet.
- Angene Chemical. Safety Data Sheet.
Sources
- 1. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. ethz.ch [ethz.ch]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
